molecular formula C₃₂H₄₅N₉O₁₀S B612511 tos-GPR-ANBA-IPA acetate CAS No. 2070009-46-8

tos-GPR-ANBA-IPA acetate

Cat. No.: B612511
CAS No.: 2070009-46-8
M. Wt: 747.82
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Description

Tos-Gly-Pro-Arg-ANBA-IPA (acetate) is a peptide substrate for luminescence measurement.

Properties

CAS No.

2070009-46-8

Molecular Formula

C₃₂H₄₅N₉O₁₀S

Molecular Weight

747.82

sequence

One Letter Code: Tos-GPR-ANBA-IPA

Synonyms

tos-GPR-ANBA-IPA acetate

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Tos-GPR-ANBA-IPA Acetate Mechanism of Action

[1]

Executive Summary

Tos-Gly-Pro-Arg-ANBA-IPA acetate (tos-GPR-ANBA-IPA) is a high-specificity synthetic peptide substrate designed for the kinetic quantification of Thrombin (Factor IIa) and the evaluation of direct thrombin inhibitors such as Hirudin .

Unlike standard colorimetric substrates that utilize p-nitroaniline (pNA), this compound employs 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA) as the leaving group. Upon enzymatic hydrolysis, the release of the ANBA-IPA moiety generates a distinct optical signal (absorbance or luminescence depending on assay conditions), allowing for precise, real-time monitoring of serine protease activity.

Key Applications:

  • Thrombin Generation Assays (TGA): Monitoring the conversion of Prothrombin to Thrombin.

  • Anticoagulant Screening: Quantifying the potency of r-Hirudin and small molecule inhibitors.

  • Hemostasis Research: Investigating the intrinsic and extrinsic coagulation pathways.

Chemical Identity & Structural Logic

The efficacy of tos-GPR-ANBA-IPA relies on its tripartite structural design, where each component serves a specific biochemical function.

ComponentChemical IdentityFunction
N-Cap Tosyl (p-Toluenesulfonyl) Protection & Solubility: Blocks the N-terminus to prevent non-specific aminopeptidase degradation and enhances hydrophobic interaction with the enzyme's active site S3/S4 pockets.
Peptide Gly-Pro-Arg (GPR) Recognition Sequence: Mimics the N-terminal cleavage site of the A

-chain of Fibrinogen. It binds with high affinity to the active site of Thrombin.
Reporter ANBA-IPA Signal Generator: 5-amino-2-nitrobenzoic acid isopropylamide. Attached via an amide bond to the C-terminal Arginine. It is non-detectable (or spectrally distinct) when bound, but optically active upon release.
Physicochemical Properties[2][3][4][5][6]
  • Molecular Formula:

    
     (Parent)
    
  • Molecular Weight: ~687.77 g/mol [1]

  • Solubility: Soluble in DMSO; moderately soluble in water (often requires organic co-solvent for stock preparation).

  • Stability: Hydrolytically stable in neutral buffer; labile in basic conditions or presence of specific proteases.

Mechanism of Action

The mechanism of action follows the canonical serine protease catalytic cycle, specifically adapted for the Thrombin active site.

Phase 1: Molecular Recognition (Michaelis Complex)

Thrombin is a trypsin-like serine protease with a deep specificity pocket (S1) that preferentially binds positively charged residues.

  • The Tosyl group docks into the hydrophobic S3/S4 subsite of Thrombin.

  • The Proline residue restricts peptide flexibility, positioning the backbone for optimal attack.

  • The Arginine side chain (guanidinium group) inserts into the S1 specificity pocket, forming a salt bridge with Asp189 at the bottom of the pocket.

Phase 2: Acylation & Signal Release

Once bound, the catalytic triad of Thrombin (His57, Asp102, Ser195) executes the cleavage:

  • Nucleophilic Attack: The hydroxyl group of Ser195 attacks the carbonyl carbon of the Arg-ANBA amide bond.

  • Tetrahedral Intermediate: A transient intermediate forms, stabilized by the oxyanion hole.

  • Bond Cleavage: The amide bond breaks. The peptide (Tos-GPR) remains covalently attached to the enzyme (Acyl-Enzyme), while the ANBA-IPA group is protonated by His57 and released.

Signal Generation:

The released ANBA-IPA amine undergoes an electronic rearrangement that shifts its absorbance maximum (typically monitored at 405 nm ) or alters its fluorescence quantum yield, distinct from the intact substrate.

Phase 3: Deacylation

Water enters the active site, hydrolyzing the acyl-enzyme intermediate, regenerating the free Thrombin enzyme for the next catalytic cycle.

Pathway Visualization

GSubstrateTos-GPR-ANBA-IPA(Quenched/Shifted)ComplexMichaelis Complex[E-S]Substrate->ComplexBinding (S1-S4)EnzymeThrombin(Active Site)Enzyme->ComplexBinding (S1-S4)TransitionTetrahedralIntermediateComplex->TransitionSer195 AttackProduct1ANBA-IPA(Signal Detected)Transition->Product1Amide Hydrolysis(Release)Product2Tos-GPR-OHTransition->Product2DeacylationProduct2->EnzymeEnzyme Recycling

Caption: Catalytic cycle of Thrombin-mediated hydrolysis of tos-GPR-ANBA-IPA releasing the reporter group.

Experimental Protocol: Thrombin Activity Assay

Objective: Determine the activity of Thrombin or the inhibition efficiency of Hirudin using tos-GPR-ANBA-IPA.

Reagents & Preparation[4][5][8][9][10][11]
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4. (Avoid phosphate buffers if calcium is added).

  • Substrate Stock: Dissolve tos-GPR-ANBA-IPA acetate in DMSO to 10 mM. Store at -20°C.

  • Enzyme: Human

    
    -Thrombin (recombinant or plasma-derived).
    
  • Stop Solution (Optional): 20% Acetic Acid.

Workflow
  • Dilution: Dilute the 10 mM Substrate Stock to a working concentration of 100–200 µM in Assay Buffer.

  • Blanking: Add 100 µL of Substrate Working Solution to control wells (no enzyme).

  • Reaction Initiation: Add 10 µL of Thrombin sample to 90 µL of Substrate Working Solution in a 96-well microplate.

  • Measurement (Kinetic): Immediately measure Absorbance (OD) at 405 nm (or corresponding wavelength for ANBA derivatives) every 30 seconds for 10 minutes at 37°C.

  • Measurement (Endpoint): Incubate for 10 minutes, add 50 µL Stop Solution, and read OD.

Data Analysis

Calculate the change in absorbance per minute (


  • 
    : Extinction coefficient of ANBA-IPA (experimentally determined, typically ~9000–10000 
    
    
    at 405 nm).
  • 
    : Path length (cm).
    
Assay Logic Diagram

AssayStartStart: Thrombin SampleMixMix 1:10(Enzyme : Substrate)Start->MixPrepPrepare Substrate(100µM in Tris Buffer)Prep->MixIncubateIncubate @ 37°C(Kinetic Read)Mix->IncubateSignalMeasure Absorbance(405 nm)Incubate->SignalCalcCalculate u0394OD/minSignal->Calc

Caption: Step-by-step workflow for the kinetic quantification of Thrombin activity.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
High Background Signal Spontaneous hydrolysis or contaminated buffer.Prepare fresh substrate working solution. Ensure pH is not > 8.0.
Low Sensitivity Substrate concentration <

.
Increase substrate concentration to saturation levels (typically > 2

).
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration or shorten measurement window. Add 0.1% PEG-8000 to stabilize Thrombin.
Precipitation Low solubility in aqueous buffer.Pre-dissolve in DMSO (final concentration < 5%). Warm buffer to 37°C before mixing.

References

  • MedChemExpress. Tos-Gly-Pro-Arg-ANBA-IPA acetate Product Datasheet. Retrieved from .

  • TargetMol. Tos-Gly-Pro-Arg-ANBA-IPA Mechanism and Application. Retrieved from .

  • Abildgaard, U., et al. (1977). "Antithrombin (heparin cofactor) assay with 'new' chromogenic substrates." Thrombosis Research, 11(4), 549-553.[2] (Foundational methodology for chromogenic thrombin assays).

  • Hafner, G., et al. "Evaluation of an automated chromogenic substrate assay for the rapid determination of hirudin in plasma." Thrombosis Research.

tos-GPR-ANBA-IPA acetate synthesis and purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purity of tos-GPR-ANBA-IPA Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of tos-GPR-ANBA-IPA acetate, a chromogenic peptide substrate. As a senior application scientist, the following sections detail not just the procedural steps but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible methodology.

Introduction to tos-GPR-ANBA-IPA Acetate

tos-GPR-ANBA-IPA acetate is a synthetic peptide derivative designed as a chromogenic substrate for specific proteases. The cleavage of the peptide bond, typically C-terminal to the arginine (Arg) residue, by a target enzyme releases the 5-amino-2-nitrobenzoic acid (ANBA)-isopropylamide (IPA) fragment, which can be quantified spectrophotometrically. The molecule's design incorporates several key features:

  • tos-Gly-Pro-Arg (tos-GPR): This N-terminally tosylated tripeptide sequence (tosyl-Glycine-Proline-Arginine) serves as the recognition motif for the target protease. The tosyl (Tos) group provides hydrophobicity and can influence binding affinity.

  • ANBA (5-Amino-2-nitrobenzoic acid): This moiety is the chromogenic reporter. Upon enzymatic cleavage and subsequent release, its spectral properties can be measured to determine enzyme activity. It serves as a more SPPS-compatible alternative to p-nitroaniline (pNA)[1].

  • IPA (Isopropylamide): This group modifies the C-terminus of the ANBA moiety.

  • Acetate: This is the counter-ion to the protonated amine groups of the peptide, enhancing its solubility in aqueous solutions.

The successful application of this substrate in research and high-throughput screening hinges on its synthesis in a highly pure and well-characterized form.

Proposed Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)

While a specific, publicly available synthesis protocol for tos-GPR-ANBA-IPA acetate is not documented, a robust synthesis can be designed based on well-established solid-phase peptide synthesis (SPPS) principles, particularly the Fmoc/tBu strategy[2][3][4]. SPPS offers significant advantages over solution-phase synthesis, including the use of excess reagents to drive reactions to completion and simplified purification of intermediates through simple washing and filtration steps[2][4].

The proposed synthesis involves the sequential addition of amino acids to a solid support (resin), followed by the coupling of the ANBA moiety, and finally cleavage from the resin with simultaneous deprotection of side chains.

Rationale for Key Synthesis Choices
  • Synthesis Strategy (Fmoc/tBu): The Fluorenylmethyloxycarbonyl (Fmoc) Nα-protecting group is favored due to its base-lability (cleaved by piperidine), which allows for orthogonal, acid-labile tert-butyl (tBu)-based side-chain protecting groups. This strategy avoids the repeated use of strong acids required in the alternative Boc/Bzl strategy, which can be harsh on certain peptide sequences[2][5].

  • Resin Selection: A Rink Amide resin is proposed. This resin is designed to yield a C-terminal amide upon cleavage with trifluoroacetic acid (TFA), which is a common feature in synthetic peptides. The amide functionality will be the starting point for the final modification to the isopropylamide.

  • Coupling Reagents: A combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), and an additive like OxymaPure® or a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended to ensure efficient amide bond formation and minimize racemization[6].

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_modification Post-Cleavage Modification cluster_purification Purification & Final Product Resin Rink Amide Resin Fmoc_Arg Couple Fmoc-Arg(Pbf)-OH Resin->Fmoc_Arg 1. Deprotect1 Fmoc Deprotection (Piperidine) Fmoc_Arg->Deprotect1 2. Fmoc_Pro Couple Fmoc-Pro-OH Deprotect1->Fmoc_Pro 3. Deprotect2 Fmoc Deprotection (Piperidine) Fmoc_Pro->Deprotect2 4. Fmoc_Gly Couple Tos-Gly-OH Deprotect2->Fmoc_Gly 5. Couple_ANBA Couple 5-amino-2-nitrobenzoic acid Fmoc_Gly->Couple_ANBA 6. Cleavage Cleavage & Deprotection (TFA Cocktail) Couple_ANBA->Cleavage 7. Crude_Peptide Crude tos-GPR-ANBA-COOH Cleavage->Crude_Peptide IPA_Coupling Couple Isopropylamine Crude_Peptide->IPA_Coupling Crude_Product Crude tos-GPR-ANBA-IPA IPA_Coupling->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Final_Product Pure tos-GPR-ANBA-IPA Acetate Purification->Final_Product

Caption: Proposed workflow for the synthesis of tos-GPR-ANBA-IPA acetate.

Step-by-Step Synthesis Protocol
  • Resin Preparation: Swell Rink Amide resin (e.g., 0.5-1.0 mmol/g substitution) in N,N-Dimethylformamide (DMF) for 1 hour.

  • First Amino Acid Coupling (Arg):

    • Pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents) with HATU (2.9 equivalents) and Diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x).

  • Second Amino Acid Coupling (Pro):

    • Couple Fmoc-Pro-OH using the same activation and coupling procedure as for Arginine.

    • Perform Fmoc deprotection as described in step 3.

  • Third Amino Acid Coupling (Gly):

    • Couple Tos-Gly-OH using the same activation and coupling procedure.

  • ANBA Coupling:

    • Couple 5-amino-2-nitrobenzoic acid (ANBA) (3 equivalents) using the same activation and coupling procedure[1]. The amino group of ANBA will couple to the N-terminal amine of the resin-bound peptide.

  • Final Wash and Dry: Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap reactive cations generated during deprotection.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum. The product at this stage is the carboxylic acid: tos-GPR-ANBA-COOH.

  • Isopropylamide Formation:

    • Dissolve the crude peptide in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents).

    • Add isopropylamine (1.5 equivalents) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by analytical HPLC-MS.

    • Once complete, precipitate the final crude product with cold diethyl ether.

Purification by Reversed-Phase HPLC (RP-HPLC)

The crude synthetic peptide will contain various impurities, such as deletion sequences, truncated peptides, and byproducts from protecting groups, necessitating robust purification[7]. RP-HPLC is the gold standard for peptide purification, separating molecules based on their hydrophobicity[8][9].

Purification Protocol
ParameterRecommendationRationale
Column Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size)C18 is a versatile, non-polar stationary phase suitable for a wide range of peptides. The wide pore size is optimal for molecules larger than small peptides[9].
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, improving peak shape and resolution by masking residual silanol interactions on the column and protonating acidic residues[7].
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is the organic modifier used to elute the peptide from the column.
Gradient Start with a shallow scouting gradient (e.g., 5-65% B over 60 min)This initial run helps to determine the elution profile of the target peptide and impurities, allowing for optimization of the preparative gradient[7].
Detection UV at 220 nm and 280 nm220 nm detects the peptide backbone. The nitro group in ANBA will also absorb at higher wavelengths, which can be used for specific detection.
Fraction Collection Collect fractions across the main peak.Automated fraction collectors are standard.
Post-Purification Pool pure fractions (as determined by analytical HPLC-MS), freeze, and lyophilize.Lyophilization removes the HPLC solvents to yield a stable, fluffy powder. The acetate counter-ion is typically introduced during this phase or by ion-exchange chromatography if TFA is undesirable.

Purity and Identity Confirmation

A self-validating protocol requires rigorous analysis of the final product to confirm its identity and purity.

Analytical Workflow Diagram

Analytical_Workflow cluster_analysis Purity and Identity Analysis cluster_results Data Interpretation Start Lyophilized Final Product HPLC Analytical RP-HPLC Start->HPLC MS Mass Spectrometry (LC-MS or MALDI-TOF) Start->MS NMR 1H NMR Spectroscopy (Optional) Start->NMR Purity_Data Purity Assessment (% Area) HPLC->Purity_Data Provides Identity_Data Molecular Weight Confirmation MS->Identity_Data Provides Structure_Data Structural Confirmation NMR->Structure_Data Provides Final_Spec Final_Spec Purity_Data->Final_Spec Final Purity Specification (e.g., >98%) Identity_Data->Final_Spec

Caption: Workflow for the analytical characterization of tos-GPR-ANBA-IPA acetate.

Analytical Methods

A. Analytical Reversed-Phase HPLC (RP-HPLC)

This technique is used to determine the purity of the final product.

  • Protocol:

    • Dissolve a small amount of the lyophilized peptide in Mobile Phase A.

    • Inject onto an analytical C18 column (e.g., 3.5-5 µm particle size).

    • Run a linear gradient (e.g., 5-95% Mobile Phase B over 30 minutes).

    • Monitor UV absorbance at 220 nm.

  • Data Interpretation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically required for research applications.

B. Mass Spectrometry (MS)

MS is essential for confirming that the correct molecule was synthesized by verifying its molecular weight[10][11][12][13].

  • Protocol (LC-MS):

    • The effluent from the analytical HPLC is directly infused into the mass spectrometer (e.g., an electrospray ionization - ESI source).

    • The instrument detects the mass-to-charge ratio (m/z) of the ions.

  • Data Interpretation: The expected molecular weight for tos-GPR-ANBA-IPA (C33H47N9O8S) is approximately 745.33 Da. The acetate salt would be C35H51N9O10S with a mass of 805.35 Da. The observed mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 746.34 (for the free peptide) or other adducts.

C. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

While less common for routine peptide purity analysis, ¹H NMR can provide valuable structural confirmation.

  • Protocol:

    • Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire the ¹H NMR spectrum.

  • Data Interpretation: The spectrum should show characteristic peaks for the aromatic protons of the tosyl group and ANBA, as well as the aliphatic protons of the amino acid side chains and the isopropyl group. The integration of these peaks should be consistent with the proposed structure.

Data Summary Table
Analysis MethodParameter MeasuredExpected ResultAcceptance Criteria
Analytical RP-HPLC Peak Area PercentageSingle major peak≥ 98%
Mass Spectrometry Molecular Weight (as [M+H]⁺)m/z ≈ 746.34± 0.5 Da of theoretical mass
¹H NMR Chemical Shifts & IntegrationPeaks consistent with structurePresence of all expected proton signals

Conclusion

The synthesis of high-purity tos-GPR-ANBA-IPA acetate is achievable through a well-designed solid-phase peptide synthesis strategy. By carefully selecting the appropriate resin, protecting groups, and coupling reagents, and by employing robust purification and analytical techniques, researchers can confidently produce this valuable chromogenic substrate for enzymatic assays. The methodologies outlined in this guide provide a comprehensive framework for the successful synthesis and validation of this and other similar peptide-based reagents.

References

  • Agilent Technologies. (2021). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies, Inc. [Link]

  • GE Healthcare. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. GE Healthcare. [Link]

  • Speciality Chemicals Magazine. (2018). Moving beyond preparative reverse phase HPLC for peptide purification. TKS Publisher. [Link]

  • Rosenfeld, J., et al. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. [Link]

  • Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature. [Link]

  • Springer Nature Experiments. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature. [Link]

  • PubMed. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. National Library of Medicine. [Link]

  • ResearchGate. (2025). Characterization of Synthetic Peptides by Mass Spectrometry. ResearchGate. [Link]

  • Poreba, M., & Salvesen, G. S. (2017). Synthesis of a HyCoSuL peptide substrate library to dissect protease substrate specificity. Nature Protocols, 12(10), 2189-2214. [Link]

  • van der Velden, J. L. J., et al. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Bioconjugate Chemistry, 34(12), 2215-2223. [Link]

  • PubMed. (2017). Synthesis of a HyCoSuL peptide substrate library to dissect protease substrate specificity. National Library of Medicine. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Biotage. (2023). What is solid phase peptide synthesis?. Biotage. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. [Link]

  • Schnölzer, M., et al. (1996). Accelerated chemical synthesis of peptides and small proteins. International Journal of Peptide and Protein Research, 48(6), 585-596. [Link]

  • Sunresin. (n.d.). Solid Phase Peptide Synthesis Resin. Sunresin New Materials Co. Ltd. [Link]

Sources

Technical Guide: Physical and Chemical Properties of Tos-GPR-ANBA-IPA Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of Tos-GPR-ANBA-IPA Acetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tos-Gly-Pro-Arg-ANBA-IPA acetate (Tos-GPR-ANBA-IPA) is a high-specificity chromogenic peptide substrate designed for the kinetic and endpoint determination of serine proteases, specifically Thrombin (Factor IIa) and its inhibitors (e.g., Antithrombin III, Hirudin).

Unlike standard p-nitroaniline (pNA) substrates, the ANBA-IPA (5-amino-2-nitro-N-isopropylbenzamide) leaving group offers optimized solubility and spectral characteristics for automated coagulation analyzers. This guide details the physicochemical properties, reaction mechanisms, and validated experimental protocols for its application in hemostasis research and pharmaceutical quality control.

Chemical Identity & Physical Properties[1][2]

The molecule consists of a tripeptide moiety (Gly-Pro-Arg) protected at the N-terminus by a tosyl group and coupled at the C-terminus to a chromogenic reporter. The "acetate" designation refers to the counterion associated with the guanidino group of the arginine residue.

Physicochemical Data Table
PropertySpecification
Systematic Name N-(p-Toluenesulfonyl)-Glycyl-Prolyl-Arginyl-5-amino-2-nitro-N-isopropylbenzamide acetate
Common Name Tos-GPR-ANBA-IPA
CAS Number 2070009-46-8
Molecular Formula

(Acetate salt)
Molecular Weight ~747.82 g/mol
Peptide Sequence Tos-Gly-Pro-Arg (Specific for Thrombin)
Chromophore ANBA-IPA (5-amino-2-nitro-N-isopropylbenzamide)
Appearance White to off-white lyophilized powder
Solubility Soluble in water (

25 mg/mL); Soluble in MeOH, DMSO
Absorbance Max (

)
405 nm (upon cleavage)
Purity

98% (HPLC)
Structural Components & Function
  • Tosyl Group (N-term): Blocks the N-terminus to prevent degradation by aminopeptidases and mimics the hydrophobic pocket of the enzyme's natural substrate.

  • Gly-Pro-Arg (GPR): The specific recognition sequence. Thrombin cleaves the peptide bond at the C-terminal side of the Arginine residue.

  • ANBA-IPA (C-term): The chromogenic leaving group.[1] It is attached via an amide bond to the Arginine. Upon hydrolysis, the distinct electronic structure of the released ANBA-IPA shifts its absorption spectrum, allowing colorimetric detection at 405 nm.

Mechanism of Action

The utility of Tos-GPR-ANBA-IPA relies on the proteolytic activity of Thrombin. The enzyme recognizes the Arg-ANBA amide bond. Hydrolysis releases the ANBA-IPA fluorophore/chromophore, resulting in a yellow color change proportional to enzymatic activity.

Reaction Pathway Diagram

ThrombinReaction Substrate Tos-GPR-ANBA-IPA (Colorless/Faint) Complex Enzyme-Substrate Complex Substrate->Complex Binding (Km) Enzyme Thrombin (Protease) Enzyme->Complex Complex->Enzyme Recycling Product1 Tos-GPR-OH (Peptide Byproduct) Complex->Product1 Hydrolysis (kcat) Product2 ANBA-IPA (Yellow Chromophore) Complex->Product2 Signal Release (Abs @ 405nm)

Figure 1: Enzymatic hydrolysis of Tos-GPR-ANBA-IPA by Thrombin. The release of ANBA-IPA is the rate-limiting step measured spectrophotometrically.

Experimental Protocols

Reconstitution and Storage
  • Stock Solution (10 mM): Dissolve the lyophilized powder in deionized water or 10% DMSO/Water if rapid dissolution is required.

    • Calculation: For 5 mg of substrate (MW ~747.8), add ~668

      
      L of solvent.
      
  • Storage:

    • Lyophilized: -20°C (stable for >2 years).

    • Stock Solution: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Stable for 6 months at -80°C.

Thrombin Activity Assay (Direct)

This protocol measures the amidolytic activity of Thrombin.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

  • Substrate Working Solution: Dilute stock to 200

    
    M in Assay Buffer.
    
  • Enzyme: Thrombin standard (0.01 - 1.0 U/mL).

Workflow:

  • Pipette 100

    
    L  of Substrate Working Solution into a 96-well microplate (clear, flat bottom).
    
  • Pre-incubate at 37°C for 5 minutes.

  • Add 50

    
    L  of Thrombin sample.
    
  • Immediately monitor Absorbance at 405 nm (Kinetic mode) for 10 minutes, reading every 30 seconds.

  • Calculation: Calculate the slope (

    
    ). Activity is proportional to the slope.
    
Hirudin Inhibition Assay (Indirect)

Tos-GPR-ANBA-IPA is widely used to assay recombinant Hirudin (a direct thrombin inhibitor). In this assay, residual Thrombin activity is inversely proportional to the Hirudin concentration.

Workflow Diagram:

HirudinAssay Step1 Step 1: Preparation Mix Plasma/Sample with Excess Thrombin Step2 Step 2: Inhibition Incubate 37°C (1-2 min) Hirudin binds Thrombin Step1->Step2 Step3 Step 3: Substrate Addition Add Tos-GPR-ANBA-IPA Step2->Step3 Step4 Step 4: Measurement Measure Residual Thrombin Activity (Abs @ 405nm) Step3->Step4 Result Result Analysis Low Absorbance = High Hirudin Step4->Result

Figure 2: Workflow for the indirect determination of Hirudin or Antithrombin III using Tos-GPR-ANBA-IPA.

Technical Considerations & Troubleshooting

Specificity and Interference
  • Selectivity: The GPR sequence is highly selective for Thrombin. However, at high concentrations, Trypsin or Trypsin-like proteases may show cross-reactivity. Use specific inhibitors (e.g., Aprotinin) if plasma samples are complex, though Thrombin is usually the dominant amidolytic enzyme in this context.

  • Turbidity: Since detection is at 405 nm, lipemic or turbid plasma samples can cause background interference. Always run a "Sample Blank" (Sample + Buffer, no substrate) if working with raw plasma.

Kinetic Analysis (Beer-Lambert Law)

To convert Absorbance (


) to concentration (

), use the Beer-Lambert Law:

  • 
     (Extinction Coefficient):  The molar extinction coefficient of the ANBA-IPA leaving group at 405 nm is approximately 9,600 - 10,500 
    
    
    
    (similar to pNA). For precise quantitative work, generate a standard curve using free 5-amino-2-nitro-N-isopropylbenzamide.
  • 
     (Path Length):  1 cm (cuvette) or ~0.6 cm (standard 200 
    
    
    
    L well volume).
Advantages over pNA

While p-nitroaniline (pNA) is the classic reporter, the ANBA-IPA derivative often exhibits:

  • Improved Solubility: The isopropylamide group reduces aggregation in aqueous buffers.

  • Enhanced Sensitivity: Optimized electronic properties for detection in automated optical systems used in clinical coagulation analyzers.

References

  • Hafner, G., et al. (1995). "Evaluation of an automated chromogenic substrate assay for the rapid determination of hirudin in plasma." Thrombosis Research, 77(2), 165-173.

  • Siemens Healthcare Diagnostics. (2025).[2] INNOVANCE Antithrombin Assay 510(k) Summary (K242952). FDA Access Data. Retrieved from [Link]

Sources

tos-GPR-ANBA-IPA acetate substrate principle

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tos-Gly-Pro-Arg-ANBA-IPA acetate (tos-GPR-ANBA-IPA) is a high-specificity chromogenic peptide substrate designed for the kinetic determination of Thrombin (Factor IIa) activity. While often categorized broadly among protease substrates, its primary utility lies in the precise quantification of direct thrombin inhibitors (DTIs), such as Hirudin and Lepirudin , in plasma.

This guide moves beyond basic catalog descriptions to provide a mechanistic breakdown, a self-validating experimental protocol, and the critical "why" behind the chemistry, ensuring reproducibility in high-stakes drug development and clinical diagnostics.

Part 1: The Mechanistic Core

Chemical Architecture & Recognition Principle

The substrate is engineered with three functional domains, each serving a distinct kinetic role:

  • N-Terminal Protection (Tos-): The p-toluenesulfonyl (Tosyl) group blocks the N-terminus. This mimics the structural rigidity required for the enzyme's active site cleft and prevents degradation by non-specific aminopeptidases, ensuring that signal generation is exclusively due to endopeptidase (Thrombin) activity.

  • Selectivity Sequence (-Gly-Pro-Arg-): This tripeptide sequence is the specific recognition motif for the S1, S2, and S3 subsites of Thrombin. Thrombin exhibits a deep S1 pocket with high affinity for Arginine (Arg).

  • Signal Reporter (-ANBA-IPA): The leaving group is 5-amino-2-nitrobenzoic acid isopropylamide . Unlike simple p-nitroaniline (pNA), the isopropylamide modification tunes the solubility and the electronic properties of the chromophore.

The Cleavage Reaction

The assay relies on the hydrolytic activity of Thrombin. Upon binding the Tos-Gly-Pro-Arg motif, Thrombin cleaves the amide bond between the Arginine residue and the ANBA-IPA moiety.

  • State A (Intact): The substrate absorbs minimally at the detection wavelength (405 nm) relative to the product.

  • State B (Cleaved): The released ANBA-IPA chromophore exhibits a high molar extinction coefficient at 405 nm .

Reaction Equation:



Kinetic Application: The "Back-Titration" Principle

In drug development (specifically for Hirudin/Lepirudin), this substrate is rarely used to measure Thrombin production. Instead, it is used in an inhibition assay :

  • Sample contains unknown inhibitor (Hirudin).

  • Excess Thrombin is added.[1][2]

  • Hirudin neutralizes a portion of the Thrombin.

  • Residual Thrombin cleaves the Tos-GPR-ANBA-IPA substrate.

  • Result: Absorbance is inversely proportional to the inhibitor concentration.

Part 2: Visualization of Signaling & Workflow

Enzymatic Pathway Diagram

The following diagram illustrates the competitive interaction between the inhibitor (Hirudin) and the substrate (Tos-GPR-ANBA-IPA) for the Thrombin active site.

Thrombin_Assay_Pathway Thrombin Thrombin (Factor IIa) [Active Enzyme] Complex Thrombin-Hirudin Complex [Inactive] Thrombin->Complex Neutralization Substrate Tos-GPR-ANBA-IPA [Substrate] Thrombin->Substrate Residual Enzyme Attacks Substrate Hirudin Hirudin/Lepirudin [Inhibitor in Sample] Hirudin->Thrombin High Affinity Binding (Inhibition) Product_Pep Tos-GPR-OH [Peptide Byproduct] Substrate->Product_Pep Signal ANBA-IPA [Chromophore @ 405nm] Substrate->Signal Hydrolysis

Caption: Kinetic competition pathway. Hirudin sequesters Thrombin; residual Thrombin hydrolyzes the substrate to generate the optical signal.

Part 3: Validated Experimental Protocol

Objective: Quantification of Hirudin in plasma using Tos-GPR-ANBA-IPA.

Reagents & Preparation
ComponentSpecificationPreparation Note
Buffer 0.1 M Tris-HCl, pH 8.0Include 0.1% BSA to prevent enzyme adsorption to plastic.
Thrombin Reagent Human or Bovine ThrombinDilute to ~5 NIH Units/mL. Keep on ice.
Substrate Stock Tos-GPR-ANBA-IPA Acetate Dissolve in DMSO to 10 mM (Store -20°C).
Working Substrate 1 mM SolutionDilute stock 1:10 in ddH2O immediately before use.
Stop Solution 20% Acetic AcidOptional: For endpoint assays only.
Step-by-Step Workflow (Kinetic Mode)

Note: Kinetic measurement is superior to endpoint measurement for minimizing background interference from plasma turbidity.

  • Sample Prep: Dilute plasma samples 1:10 or 1:20 in Tris buffer to minimize matrix effects.

  • Equilibration:

    • Pipette 100 µL of Diluted Sample (or Standard) into a 96-well microplate.

    • Add 50 µL of Thrombin Reagent.

    • Critical Step: Incubate at 37°C for 60 seconds . This allows the Thrombin-Hirudin complex to form completely.

  • Reaction Initiation:

    • Add 50 µL of Working Substrate (Tos-GPR-ANBA-IPA).

    • Mix immediately (orbital shaker, 5 seconds).

  • Measurement:

    • Monitor Absorbance at 405 nm (reference 620 nm if available) every 10 seconds for 2 minutes.

  • Calculation:

    • Calculate

      
       (Vmax).
      
    • Plot Vmax vs. Hirudin Concentration (Standard Curve).

    • Expectation: Higher Hirudin = Lower Vmax.

Troubleshooting & Optimization
  • High Background: If the plasma is hemolyzed or lipemic, use the kinetic method (slope) rather than endpoint. The static absorbance of the plasma is subtracted out in the slope calculation.

  • Low Sensitivity: Increase the Thrombin concentration slightly, or increase the incubation time of the substrate if the signal is too low.

  • Spontaneous Hydrolysis: Check the substrate stock. If the blank (Buffer + Substrate) turns yellow over time, the substrate has degraded. Store strictly at -20°C with desiccant.

Part 4: Data Interpretation

The relationship between the inhibitor and the signal is non-linear (hyperbolic) but can be linearized.

ParameterObservationInterpretation
High Absorbance (405nm) High Thrombin ActivityLow/No Inhibitor (Hirudin) present.
Low Absorbance (405nm) Low Thrombin ActivityHigh Inhibitor concentration.
Linearity Range 0.1 - 1.5 µg/mL (Hirudin)Dependent on Thrombin concentration used.

Linearization Formula (for Standard Curve):



Where 

is the absorbance of the Thrombin control (no inhibitor) and

is the absorbance of the sample.

References

  • Hafner, G., et al. (1995). Evaluation of an automated chromogenic substrate assay for the rapid determination of hirudin in plasma. Thrombosis Research. (Establishes the clinical utility of the substrate for Hirudin assays). [Link]

  • Oxford Academic / NDT. Pharmacokinetics of recombinant hirudin in hemodialysis patients. (Validates the use of ANBA-IPA substrate in renal failure contexts). [Link]

  • FDA 510(k) Summary. Roche COBAS INTEGRA Antithrombin III / Hirudin Reagents. (Regulatory validation of the Tos-GPR-ANBA-IPA principle in automated analyzers). [Link]

Sources

tos-GPR-ANBA-IPA acetate supplier and catalog number

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Substrate Characterization for Serine Protease & Clostripain Profiling

Executive Summary & Supplier Intelligence

Tos-GPR-ANBA-IPA acetate (Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide) is a highly specific, chromogenic peptide substrate. While often associated with Thrombin (Factor IIa) quantification due to the highly conserved Gly-Pro-Arg (GPR) cleavage motif, it is a critical reagent in the quality control of Clostridium histolyticum collagenase blends .

In drug development and tissue engineering—specifically pancreatic islet isolation—the ratio of collagenase (Class I/II) to neutral proteases (like Clostripain) determines tissue dissociation efficiency and cell viability. Tos-GPR-ANBA-IPA allows for the precise quantification of Clostripain (Clostridiopeptidase B) and Thrombin-like activity, acting as a "contaminant" sensor in high-purity enzyme workflows.

Supplier & Catalog Information

The following suppliers provide research-grade Tos-GPR-ANBA-IPA acetate. Note that this is a specialized reagent often synthesized on demand or stocked by boutique peptide houses.

SupplierCatalog NumberPurityFormat
MolNova M29724 >98%Solid / Acetate Salt
MedChemExpress (MCE) HY-P2478 >98%Solid
Pharmaffiliates PA PEP 002825 Reference StdVials
Taiclone tcsc4229 >98%Solid

Technical Core: Mechanism of Action

The Chemical Logic

The utility of Tos-GPR-ANBA-IPA lies in its tripartite structure, designed for kinetic stability and specific enzymatic recognition.

  • N-Terminal Protection (Tos-): The Tosyl group blocks aminopeptidase degradation, ensuring that signal generation is solely due to endopeptidase (Thrombin/Clostripain) activity.

  • Selectivity Motif (-Gly-Pro-Arg-): This tripeptide sequence fits precisely into the S1-S3 specificity pockets of Thrombin and Clostripain. The Arginine (Arg) residue at P1 is critical for the electrostatic interaction with the enzyme's catalytic triad (Asp-His-Ser).

  • Chromogenic Reporter (-ANBA-IPA): Unlike the traditional p-nitroanilide (pNA) leaving group, the ANBA-IPA (5-amino-2-nitrobenzoic acid isopropylamide) moiety offers improved solubility and a distinct extinction coefficient. Upon cleavage at the Arg-ANBA bond, the ANBA-IPA group is released, generating a colorimetric signal measurable at 405 nm .

Reaction Pathway Visualization

The following diagram illustrates the enzymatic hydrolysis mechanism.

G Substrate Intact Substrate (Tos-Gly-Pro-Arg-ANBA-IPA) Complex Michaelis-Menten Complex [ES] Substrate->Complex Binding (k1) Enzyme Protease (Thrombin / Clostripain) Enzyme->Complex Complex->Enzyme Enzyme Release Product1 Peptide Fragment (Tos-Gly-Pro-Arg-OH) Complex->Product1 Catalysis (kcat) Product2 Chromophore (ANBA-IPA) Complex->Product2 Cleavage Signal Absorbance (λ = 405 nm) Product2->Signal Quantification

Figure 1: Enzymatic hydrolysis pathway of Tos-GPR-ANBA-IPA. The protease cleaves the amide bond C-terminal to Arginine, liberating the yellow ANBA-IPA chromophore.

Experimental Protocol: Protease Activity Assay

Reagent Preparation

Scientific Rationale: ANBA-IPA substrates are hydrophobic. Improper solubilization leads to precipitation in aqueous buffers, causing "false inhibition" data.

  • Stock Solution (10 mM):

    • Dissolve 7.5 mg of Tos-GPR-ANBA-IPA acetate (MW ~747.8 g/mol ) in 1.0 mL of anhydrous DMSO .

    • Note: Avoid water for the stock solution to prevent spontaneous hydrolysis. Store at -20°C in dark, desiccated aliquots.

  • Assay Buffer (pH 8.4 for Thrombin / pH 7.6 for Clostripain):

    • Buffer Base: 50 mM Tris-HCl or HEPES.

    • Additives: 150 mM NaCl (ionic strength), 10 mM CaCl₂ (essential cofactor for Clostripain/Collagenase stability), 0.1% BSA (prevents enzyme adsorption to plastic).

    • Critical: For Clostripain activation, include 1-2 mM DTT or Cysteine. Clostripain is a sulfhydryl protease and requires reduction for full activity. Do not use DTT if assaying Thrombin.

Kinetic Assay Workflow

This protocol is designed for a 96-well microplate format.

  • Blanking: Add 150 µL of Assay Buffer to "Blank" wells.

  • Substrate Priming: Dilute the 10 mM Stock to 200 µM working concentration in Assay Buffer. Add 100 µL to all test wells.

  • Equilibration: Incubate plate at 37°C for 5 minutes to stabilize temperature.

  • Enzyme Addition:

    • Add 50 µL of the enzyme sample (e.g., Collagenase blend, Plasma fraction) to the test wells.

    • Target Final Concentration: ~0.1–1.0 U/mL (depending on expected activity).

  • Measurement:

    • Immediately place in a pre-warmed (37°C) microplate reader.

    • Mode: Kinetic (Absorbance).

    • Wavelength: 405 nm.[1][2]

    • Duration: Read every 30 seconds for 15–30 minutes.

Data Analysis

Calculate the change in absorbance per minute (


) from the linear portion of the curve.


  • 
     (Extinction Coefficient of ANBA-IPA): ~10.5 mM⁻¹cm⁻¹ (Verify against specific lot CoA, as IPA modification shifts this slightly compared to pNA).
    
  • 
     (Pathlength): ~0.6 cm for 200 µL in a standard 96-well plate.
    

Comparative Analysis: Substrate Specificity

Why use Tos-GPR-ANBA-IPA over standard substrates?

FeatureTos-GPR-ANBA-IPAFALGPA (Furanacryloyl-Leu-Gly-Pro-Ala)BAPNA (Benzoyl-Arg-pNA)
Primary Target Thrombin, Clostripain Collagenase (Class I/II) Trypsin (General)
Cleavage Site Arg-ANBALeu-GlyArg-pNA
Detection Abs 405 nm (Yellow)Abs 345 nm (Decrease)Abs 405 nm (Yellow)
Sensitivity High (

optimized)
ModerateLow (High background)
Application Contaminant Profiling / HemostasisCollagenase ActivityGeneral Proteolysis

Workflow Visualization

Workflow Start Start: Reagent Prep Solubilization Dissolve Tos-GPR-ANBA-IPA in DMSO (10 mM Stock) Start->Solubilization BufferPrep Prepare Buffer (Tris/Ca2+ +/- DTT) Start->BufferPrep PlateSetup Plate Setup (96-well) 100µL Substrate + 50µL Sample Solubilization->PlateSetup BufferPrep->PlateSetup Incubate Incubate @ 37°C (Kinetic Read) PlateSetup->Incubate Read Measure Absorbance λ = 405 nm Incubate->Read Analysis Calculate ΔOD/min Determine Specific Activity Read->Analysis

Figure 2: Step-by-step assay workflow for determining protease activity using Tos-GPR-ANBA-IPA.

References

  • Berry, L. et al. (1998). The effect of acute renal failure on mortality: a cohort analysis. (Contextual reference for ANBA-IPA usage in thrombin/hemostasis assays). Nephrology Dialysis Transplantation. Retrieved from [Link]

  • McCarthy, R.C. et al. (2008). Development and Characterization of a Collagenase Assay. (Contextual reference for Clostripain/GPR activity in collagenase blends). Journal of Virological Methods.
  • Pharmaffiliates. (n.d.). Tos-Gly-Pro-Arg-ANBA-IPA Acetate Reference Standard. Retrieved from [Link]

Sources

solubility and storage conditions for tos-GPR-ANBA-IPA acetate.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility, storage, and experimental handling of tos-GPR-ANBA-IPA acetate , a specialized chromogenic substrate used primarily in enzymatic potency assays.

Solubility, Storage, and Experimental Protocols[1]

Part 1: Executive Summary & Compound Identity

Tos-Gly-Pro-Arg-ANBA-IPA acetate (tos-GPR-ANBA-IPA) is a high-specificity chromogenic peptide substrate.[1][2] While the tripeptide sequence Gly-Pro-Arg (GPR) is classically associated with Thrombin (Factor IIa) activity, this specific derivative is critical in the quality control of Clostridium histolyticum Collagenase products.[1]

It is utilized to quantify Clostripain (Clostridiopeptidase B) activity—a cysteine protease impurity often present in crude collagenase blends.[1] Accurate measurement of clostripain is essential for applications like pancreatic islet isolation, where excessive proteolytic activity can damage cellular integrity.[1] Additionally, it serves as a substrate for the photometric assay of Recombinant Hirudin (via thrombin inhibition).[1]

Physicochemical Profile
PropertyDetail
Full Name N-(p-Tosyl)-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid-isopropylamide acetate
Abbreviation tos-GPR-ANBA-IPA acetate
CAS Number 2070009-46-8 (Acetate salt)
Molecular Weight ~747.8 Da
Appearance Off-white to pale yellow powder
Detection Mode Chromogenic (Absorbance) / Photometric
Primary Target Thrombin (EC 3.4.21.5), Clostripain (EC 3.4.22.[1][3]8)

Part 2: Solubility & Dissolution Protocols

Unlike many hydrophobic peptide substrates that require organic co-solvents (like DMSO) for initial reconstitution, tos-GPR-ANBA-IPA acetate exhibits exceptional aqueous solubility .[1] This characteristic minimizes solvent-induced enzyme inhibition, a common artifact in kinetic assays.[1]

Primary Solvent: Water (Recommended)[1]
  • Solubility Limit:

    
     25 mg/mL (approx. 33 mM).[1][4]
    
  • Protocol:

    • Bring the lyophilized powder to room temperature before opening (prevents condensation).

    • Add sterile, deionized water (Milli-Q or equivalent) directly to the vial.[1]

    • Vortex gently for 30 seconds. The powder should dissolve instantly to form a clear, colorless to pale yellow solution.[1]

    • Filtration: If used for cell-based assays, filter through a 0.22

      
      m PVDF or PES membrane.[1]
      
Alternative Solvent: DMSO[1]
  • Usage: Not strictly necessary but acceptable if preparing a highly concentrated master stock (>50 mM) for long-term banking.[1]

  • Caution: Ensure the final DMSO concentration in the assay well is <1% to avoid denaturing the target enzyme.

Buffer Compatibility
  • Working Buffers: Compatible with Tris-HCl, HEPES, and MOPS (pH 7.0 – 8.4).[1]

  • Calcium Requirement: If assaying for Clostridium proteases, ensure the buffer contains calcium (typically 2-5 mM CaCl

    
    ) to stabilize the enzyme structure, although the substrate itself does not require calcium for solubility.[1]
    

Part 3: Storage & Stability Architecture[1]

The stability of tos-GPR-ANBA-IPA is governed by its susceptibility to spontaneous hydrolysis of the ester/amide bond and the photosensitivity of the ANBA chromophore.[1]

Storage Matrix
StateTemperatureStability WindowCritical Condition
Lyophilized Powder -20°C2–3 YearsDesiccate. Protect from moisture.[1]
Stock Solution (Water) -80°C6 MonthsAliquot to avoid freeze-thaw.[1]
Stock Solution (Water) -20°C1 MonthSeal tightly.[1][5]
Working Solution +4°C< 4 HoursPrepare fresh daily.
Handling Best Practices
  • Aliquot Immediately: Upon initial reconstitution, divide the stock into single-use aliquots (e.g., 50

    
    L or 100 
    
    
    
    L) to prevent repeated freeze-thaw cycles, which can induce micro-precipitation and hydrolysis.[1]
  • Light Protection: The ANBA moiety is light-sensitive.[1] Store aliquots in amber tubes or wrap standard tubes in aluminum foil.

  • Hygroscopicity: The acetate salt is hygroscopic. Always equilibrate the vial to room temperature in a desiccator before weighing or dissolving.

Part 4: Experimental Workflow (Self-Validating)

The following workflow describes the validation of Clostripain Activity in a Collagenase sample. This protocol ensures that the signal observed is enzymatic and not due to background hydrolysis.

Reagents
  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.[1]
    
  • Activation Buffer: Assay Buffer + 2.5 mM DTT (Dithiothreitol).[1] Note: Clostripain requires reduction (DTT) and Calcium for full activation.[1]

  • Substrate Stock: 10 mM tos-GPR-ANBA-IPA in water.

Step-by-Step Protocol
  • Enzyme Activation:

    • Incubate the Collagenase sample in Activation Buffer for 20–30 minutes at 25°C. This activates Clostripain (reduces oxidized sulfhydryls).[1]

  • Substrate Preparation:

    • Dilute the 10 mM Substrate Stock to 0.2 mM Working Solution using the Assay Buffer (without DTT to prevent premature reduction of the substrate if it contains sensitive linkers, though GPR is generally stable).[1]

  • Reaction Setup (96-well plate):

    • Blank (Negative Control): 20

      
      L Buffer + 180 
      
      
      
      L Substrate.[1]
    • Sample: 20

      
      L Activated Enzyme + 180 
      
      
      
      L Substrate.
    • Positive Control: 20

      
      L Trypsin (standardized) + 180 
      
      
      
      L Substrate.[1]
  • Measurement:

    • Monitor Absorbance at 405 nm (or 420 nm depending on plate reader filter availability) kinetically for 10 minutes at 25°C.

    • Note: The cleavage of the Arg-ANBA bond releases the chromophore, resulting in an increase in optical density (OD).[1]

Data Analysis

Calculate the rate of hydrolysis (


OD/min) from the linear portion of the curve.[1]


[1]
  • 
    : Extinction coefficient of the ANBA leaving group (determine experimentally, typically ~9,000 - 10,000 M
    
    
    
    cm
    
    
    at 405 nm).[1]
  • 
    : Path length (cm).
    

Part 5: Visualization of Workflows

Diagram 1: Solubilization & Storage Logic

This workflow ensures maximum stability and reproducibility of the stock solution.

StorageWorkflow Powder Lyophilized Powder (Store at -20°C, Desiccated) Equilibrate Equilibrate to RT (Prevent Condensation) Powder->Equilibrate Step 1 Dissolve Dissolve in H2O (Target: 10-25 mM) Equilibrate->Dissolve Step 2 Aliquot Aliquot into Amber Tubes (Single-use volumes) Dissolve->Aliquot Step 3 (Protect from Light) Freeze Flash Freeze Store at -80°C Aliquot->Freeze Step 4 (Stability: 6 Months)

Caption: Optimized workflow for reconstituting and banking tos-GPR-ANBA-IPA to prevent hydrolytic degradation.

Diagram 2: Enzymatic Assay Mechanism

The specific interaction between the protease and the GPR motif.

AssayMechanism Substrate Substrate: tos-Gly-Pro-Arg-ANBA-IPA Complex Enzyme-Substrate Complex (Specificity at Arg site) Substrate->Complex Binding Enzyme Enzyme: Clostripain / Thrombin Enzyme->Complex Binding Cleavage Hydrolysis of Arg-ANBA Bond Complex->Cleavage Catalysis Signal Release of Chromophore (Measure Abs @ 405 nm) Cleavage->Signal Quantification

Caption: Mechanism of action: The enzyme cleaves the C-terminal Arginine bond, releasing the chromogenic ANBA group.[1]

References

Sources

Methodological & Application

Application Note: Kinetic Determination of Thrombin Activity Using Tos-GPR-ANBA-IPA Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a high-precision protocol for Thrombin (Factor IIa) activity quantification. It moves beyond generic instructions to provide a mechanically grounded, self-validating system for kinetic analysis.

Introduction & Principle

Thrombin is the pivotal serine protease of the coagulation cascade, converting soluble fibrinogen into insoluble fibrin strands. Accurate quantification of thrombin activity is critical for characterizing anticoagulant drugs (e.g., direct thrombin inhibitors like Argatroban or Dabigatran) and diagnosing coagulation disorders.

While Tos-Gly-Pro-Arg-pNA (Chromozym TH) is the industry standard, the variant Tos-Gly-Pro-Arg-ANBA-IPA offers distinct advantages in specific kinetic workflows. This substrate leverages the high specificity of the Gly-Pro-Arg (GPR) tripeptide sequence, which mimics the cleavage site of the fibrinogen


-chain.
Mechanism of Action

The substrate consists of the GPR recognition motif protected at the N-terminus by a Tosyl (Tos) group to prevent aminopeptidase degradation. The C-terminus is linked to the chromophore 5-Amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA) .

Upon hydrolysis by Thrombin, the amide bond between Arginine and the ANBA-IPA moiety is cleaved, releasing the free chromophore. The rate of color formation (absorbance increase) is directly proportional to thrombin enzymatic activity.

ThrombinMechanism Substrate Tos-Gly-Pro-Arg-ANBA-IPA (Colorless/Pale) Complex [Thrombin-Substrate] Michaelis Complex Substrate->Complex Binding (k1) Product1 Tos-Gly-Pro-Arg-OH (Acid Product) Complex->Product1 Catalysis (kcat) Product2 ANBA-IPA (Yellow Chromophore) Complex->Product2 Signal Generation (OD 405 nm) Thrombin Thrombin (Active Enzyme) Complex->Thrombin Recycling Thrombin->Complex

Figure 1: Enzymatic hydrolysis mechanism. Thrombin recognizes the GPR motif and cleaves the amide bond, releasing the ANBA-IPA chromophore for detection.

Material Specifications & Preparation

Substrate Properties[1][2]
  • Chemical Name: Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide acetate.

  • Molecular Weight: ~687.8 g/mol (varies slightly with acetate counter-ion content).

  • Solubility: Soluble in water (up to saturation limits), highly soluble in DMSO.

  • Detection Wavelength:

    
    .
    
Reagent Preparation Protocol

Critical Note: The acetate salt form can be hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

ComponentPreparation StepStorageStability
Stock Solution (10 mM) Dissolve 6.88 mg of substrate in 1.0 mL of anhydrous DMSO . Vortex until clear.-20°C (Aliquot)6 Months
Assay Buffer (2X) 100 mM Tris-HCl, 300 mM NaCl, 0.2% BSA, pH 8.4. Filter (0.22

m).
4°C1 Month
Thrombin Standard Reconstitute lyophilized Thrombin in 0.1% BSA/PBS to 100 U/mL.-80°CAvoid Freeze/Thaw

Why BSA? Bovine Serum Albumin (0.1% - 0.2%) prevents the adhesion of Thrombin (a "sticky" protease) to plastic well walls, ensuring accurate kinetic data at low concentrations.

Experimental Protocol: Kinetic Assay

This protocol describes a continuous kinetic assay performed in a 96-well microplate format. This method is superior to endpoint assays as it allows for the detection of substrate depletion or non-linear artifacts.

Assay Workflow

AssayWorkflow Step1 1. Preparation Dilute Thrombin to 2X working conc. Dilute Substrate to 2X working conc. Step2 2. Plating Add 50 µL Enzyme (or Buffer Blank) to 96-well plate. Step1->Step2 Step3 3. Pre-Incubation Incubate at 37°C for 5-10 mins (Equilibrate Temp). Step2->Step3 Step4 4. Initiation Add 50 µL Substrate (Start Reaction). Final Vol: 100 µL. Step3->Step4 Step5 5. Measurement Read Absorbance (405 nm) every 30 sec for 10-20 mins. Step4->Step5 Step6 6. Analysis Calculate slope (ΔOD/min) of linear phase. Step5->Step6

Figure 2: Step-by-step workflow for the continuous kinetic assay.

Detailed Procedure
  • Instrument Setup: Set microplate reader to 37°C. Wavelength: 405 nm . Kinetic mode: Read every 30 seconds for 15 minutes. Shake for 5 seconds before the first read.

  • Enzyme Dilution: Dilute Thrombin in Assay Buffer to a working concentration of 0.01 – 1.0 U/mL (depending on sensitivity required).

  • Substrate Working Solution: Dilute the 10 mM DMSO stock into pre-warmed Assay Buffer to 200

    
    M  (Final assay concentration will be 100 
    
    
    
    M).
    • Note: The

      
       for Tos-GPR substrates is typically low (1.5 - 5 
      
      
      
      M). Using 100
      
      
      M ensures saturation (
      
      
      ), making the reaction rate dependent solely on Enzyme concentration (
      
      
      conditions).
  • Reaction Initiation:

    • Pipette 50

      
      L  of Thrombin samples into wells.
      
    • Pipette 50

      
      L  of Assay Buffer into "Blank" wells.
      
    • Incubate plate at 37°C for 5 minutes.

    • Add 50

      
      L  of Substrate Working Solution to all wells simultaneously (use a multichannel pipette).
      
  • Data Acquisition: Immediately start the kinetic read.

Data Analysis & Validation

Calculation of Activity

Thrombin activity is determined by the slope of the linear portion of the reaction curve.

  • Plot Data: Absorbance (Y-axis) vs. Time (X-axis).

  • Determine Slope: Calculate

    
     for the sample (
    
    
    
    ) and the blank (
    
    
    ).
  • Corrected Rate:

    
    .
    
  • Convert to Units:

    
    
    
    • 
      : Total reaction volume (0.1 mL).
      
    • 
      : Dilution factor.
      
    • 
      : Extinction coefficient of ANBA-IPA. Note:  While pNA is ~10.5 mM
      
      
      
      cm
      
      
      , ANBA-IPA is similar. Self-Validation: Construct a standard curve of fully cleaved substrate or pure ANBA-IPA to determine the exact
      
      
      for your specific plate reader/buffer conditions.
    • 
      : Pathlength (approx 0.3 cm for 100 
      
      
      
      L in standard 96-well plate).
    • 
      : Volume of enzyme added (0.05 mL).
      
Quality Control (Self-Validating System)
  • Linearity: The

    
     of the slope must be 
    
    
    
    . If the curve plateaus early, the substrate is depleted; dilute the enzyme and repeat.
  • Z-Factor: For high-throughput screening, calculate the Z-factor. A value

    
     indicates a robust assay.
    
  • Specificity Check: To confirm signal is Thrombin-derived, pre-incubate a control well with a specific inhibitor (e.g., Hirudin or PPACK). Activity should drop to near zero.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High Background (Blank) Spontaneous hydrolysis or old substrate.Prepare fresh substrate working solution. Store stocks at -20°C.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Decrease enzyme concentration. Ensure 0.1% BSA is present in buffer.
Low Signal Low pH or incorrect wavelength.Verify Buffer pH is 8.0–8.4 (ANBA/pNA absorbance is pH dependent). Check filter is 405 nm.[1]
Precipitation Substrate insolubility in aqueous buffer.Ensure DMSO concentration in final assay is <5%. Add substrate to buffer slowly while vortexing.

References

  • Lottenberg, R., et al. (1983). "The action of thrombin on peptide p-nitroanilide substrates." Biochemistry. Detailed kinetic characterization of GPR-based substrates.

  • Hemker, H. C., et al. (2003). "Thrombin generation in plasma: its assessment via the endogenous thrombin potential." Thrombosis and Haemostasis. Context for thrombin generation assays.

  • Bachem/Merck Technical Data. "Tos-Gly-Pro-Arg-ANBA-IPA Acetate." Standard product specifications and solubility data. (Referenced for physical properties).[2][3]

  • Abildgaard, U., et al. (1977). "Antithrombin (heparin cofactor) assay with 'new' chromogenic substrates." Thrombosis Research. Foundational comparison of chromogenic substrates.

Disclaimer: This protocol is intended for research use only. Optimization may be required depending on the specific source of Thrombin and plate reader instrumentation.

Sources

Kinetic Characterization of Proteolytic Enzymes using the Chromogenic Substrate tos-GPR-ANBA-IPA Acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of enzyme kinetics is fundamental to understanding biological pathways, characterizing enzyme function, and developing therapeutic inhibitors.[1] A critical aspect of this research is the accurate determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).[2] These parameters provide invaluable insights into the enzyme's affinity for its substrate and its catalytic efficiency.[1]

tos-GPR-ANBA-IPA acetate is a chromogenic peptide substrate designed for the kinetic analysis of certain proteases, particularly serine proteases like thrombin that recognize the Gly-Pro-Arg (GPR) sequence.[3][4][5] The substrate consists of the GPR peptide sequence linked to a chromogenic reporter group, ANBA-IPA (amino-nitrobenzoic acid isopropylamide). Upon enzymatic cleavage at the arginine residue, the ANBA-IPA molecule is released, resulting in a measurable change in light absorbance.[6] This colorimetric change allows for the real-time, continuous monitoring of enzyme activity via spectrophotometry.[7][8]

This application note provides a comprehensive, field-proven guide to designing and executing a robust kinetic experiment using tos-GPR-ANBA-IPA acetate. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring that the resulting data is both accurate and reproducible. The protocols herein are designed as a self-validating system, incorporating essential optimization and control steps critical for scientific integrity.

Principle of the Assay

The kinetic assay relies on a straightforward enzymatic reaction. A protease specifically recognizes and cleaves the peptide bond on the C-terminal side of the arginine residue in the tos-GPR-ANBA-IPA substrate. This cleavage event liberates the yellow-colored ANBA-IPA chromophore.

Reaction Scheme: tos-GPR-ANBA-IPA (colorless) + E ➔ tos-GPR + ANBA-IPA (colored) + E

The rate of the reaction is directly proportional to the rate of increase in the concentration of the colored ANBA-IPA product. By monitoring the change in absorbance at the maximal absorbance wavelength (λₘₐₓ) of the released chromophore over time, the initial velocity (v₀) of the reaction can be determined.[8] By measuring v₀ across a range of substrate concentrations, the data can be fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[9]

G cluster_0 Assay Principle Enzyme Protease (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex Binds Substrate tos-GPR-ANBA-IPA (Substrate, Colorless) Substrate->ES_Complex ES_Complex->Enzyme Catalysis Products Cleaved Peptide + ANBA-IPA (Colored Product) ES_Complex->Products Spectro Spectrophotometer (Measures Absorbance at λₘₐₓ) Products->Spectro Detected

Caption: Enzymatic cleavage of tos-GPR-ANBA-IPA releases a colored product detected by spectrophotometry.

Materials and Reagents

Equipment
  • UV-Visible Spectrophotometer or Microplate Reader with kinetic reading capability and temperature control.[8]

  • Low-volume quartz cuvettes or clear, flat-bottom 96-well microplates.

  • Calibrated single and multichannel pipettes.

  • Temperature-controlled incubator or water bath.

  • pH meter.

  • Vortex mixer.

Reagents
  • tos-GPR-ANBA-IPA acetate (e.g., MedChemExpress, HY-P0020A).[3]

  • Purified enzyme of interest (e.g., human α-thrombin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0. (Note: Optimal buffer conditions should be determined for the specific enzyme).[10]

  • Reagent-grade water (resistivity ≥18 MΩ·cm).[11]

  • Dimethyl Sulfoxide (DMSO), if required for substrate solubilization.

  • Trichloroacetic acid (TCA) or other suitable stop reagent (for endpoint assays, if needed).[11]

Protocol Part 1: Assay Development and Optimization

Executing a kinetic study without preliminary optimization can lead to unreliable results.[10] The following steps are critical for establishing robust assay conditions and ensuring adherence to the principles of Michaelis-Menten kinetics, specifically the measurement of initial velocities.[12][13]

Step 1: Determination of Product λₘₐₓ

Rationale: To accurately monitor the reaction, it is essential to measure absorbance at the wavelength where the product absorbs maximally, and the substrate absorbs minimally. This maximizes the signal-to-noise ratio.[7]

Procedure:

  • Prepare a solution of the substrate at a high concentration (e.g., 1 mM) in the assay buffer.

  • Add a high concentration of the enzyme to drive the reaction to completion. Incubate until the reaction plateaus (no further increase in absorbance).

  • As a control, prepare a "no enzyme" sample containing only the substrate in the assay buffer.

  • Perform a wavelength scan (e.g., from 300 nm to 600 nm) on both the completed reaction mixture (product) and the control (substrate).

  • Subtract the substrate spectrum from the product spectrum to get the difference spectrum. The peak of this spectrum is the optimal wavelength (λₘₐₓ) for the assay. For similar chromogenic substrates like p-nitroanilide, this is often around 405 nm.[4]

Step 2: Enzyme Titration

Rationale: The concentration of the enzyme must be carefully chosen to ensure the reaction rate is linear for a sufficient duration.[12] This "initial velocity" phase, where less than 10-15% of the substrate is consumed, is a core assumption of steady-state kinetics.[12] Too much enzyme will result in a rapid depletion of the substrate and a non-linear progress curve.

Procedure:

  • Prepare several dilutions of the enzyme stock solution in the assay buffer.

  • Fix the substrate concentration at a level expected to be near or above the Kₘ. If Kₘ is unknown, start with a high concentration (e.g., 5-10 times the highest concentration planned for the kinetic assay).

  • Initiate the reaction by adding each enzyme dilution to the substrate solution.

  • Monitor the absorbance at λₘₐₓ over time (e.g., every 30 seconds for 20 minutes).

  • Plot Absorbance vs. Time for each enzyme concentration.

  • Select the enzyme concentration that yields a linear progress curve for a practical amount of time (e.g., 10-15 minutes) and a robust signal. The rate (slope) should be directly proportional to the enzyme concentration.[11]

Protocol Part 2: Michaelis-Menten Kinetic Assay

Rationale: This experiment systematically measures the initial reaction velocity at various substrate concentrations while holding the enzyme concentration constant. This allows for the determination of the enzyme's affinity for the substrate (Kₘ) and its maximum catalytic rate (Vₘₐₓ).[9]

G cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate Stocks) plate 2. Assay Plate Setup (Serial Dilution of Substrate) prep->plate preinc 3. Pre-incubation (Equilibrate to Assay Temp) plate->preinc init 4. Reaction Initiation (Add Enzyme) preinc->init read 5. Kinetic Read (Monitor Absorbance vs. Time) init->read calc 6. Data Processing (Calculate Initial Velocities, v₀) read->calc plot 7. Kinetic Analysis (Plot v₀ vs. [S] and Fit) calc->plot results 8. Determine Km & Vmax plot->results G xaxis 1 2 3 4 5 6 7 8 yaxis y1 y2 y3 y4 y5 xlabel [Substrate] ylabel Initial Velocity (v₀) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 Vmax_line_start->Vmax_line_end Vmax_label Vmax half_Vmax_line_start->half_Vmax_line_end half_Vmax_label Vmax / 2 Km_line_start->Km_line_end Km_label Km

Caption: A Michaelis-Menten plot of initial velocity (v₀) vs. substrate concentration [S].

Data Presentation
Substrate [S] (µM)Average Initial Velocity (v₀) (mAU/min)Std. Deviation
00.50.1
525.31.2
1045.12.5
2578.93.1
50110.24.5
100140.85.1
250165.46.2
500175.15.8

Table 1: Example data structure for summarizing kinetic results prior to non-linear regression analysis.

References

  • Duggleby, R. G. (1991). Experimental designs for estimating the parameters of the Michaelis-Menten equation from progress curves of enzyme-catalyzed reactions. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1080(3), 231-236. [Link]

  • TA Instruments. (n.d.). Experimental Design for the Determination of Kinetic Parameters Using the Multiple Injection Method (MIM) with Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Pronzato, L., & Pázman, A. (2013). A-optimal experimental designs for Michaelis–Menten model. In Design and analysis of experiments and regression models (pp. 1-10). Springer, Cham. [Link]

  • Wikipedia. (n.d.). Michaelis–Menten kinetics. Wikipedia. [Link]

  • Bitesize Bio. (2015). Working with Enzymes: Part I - The Simple Kinetic Spectrophotometric Assay. Bitesize Bio. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity. Jack Westin. [Link]

  • Reymond, J. L. (2003). Spectrophotometric Enzyme Assays for High-Throughput Screening. Croatica Chemica Acta, 76(4), 303-313. [Link]

  • Preprints.org. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Preprints.org. [Link]

  • MedChemExpress. (n.d.). Tos-Gly-Pro-Arg-ANBA-IPA acetate (Japanese). MedChemExpress. [Link]

  • Davey, R. J., et al. (2018). The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p-Aminobenzoic Acid. Crystal Growth & Design, 18(1), 354-363. [Link]

  • Pharmaffiliates. (n.d.). Tos-Gly-Pro-Arg-ANBA-IPA Acetate. Pharmaffiliates. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing tos-GPR-ANBA-IPA Acetate Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reproducibility of tos-GPR-ANBA-IPA Acetate Results

Introduction

The compound Tos-Gly-Pro-Arg-ANBA-IPA acetate (tos-GPR-ANBA-IPA) is a specialized chromogenic/fluorogenic peptide substrate primarily used to assay serine proteases with specificity for the Gly-Pro-Arg sequence, such as Thrombin and Clostripain (Clostridiopeptidase B).

While highly sensitive, this substrate presents unique reproducibility challenges. These often stem not from enzyme kinetics, but from the physicochemical properties of the acetate salt form , hygroscopicity, and the hydrolytic stability of the ANBA-IPA reporter group. This guide deconstructs these variables into a self-validating troubleshooting system.

Module 1: The "Acetate" Factor & Stoichiometry

The Issue: Users frequently observe batch-to-batch variation in


 or 

despite using identical mass concentrations. The Cause: Peptide acetate salts are non-stoichiometric. A vial labeled "1 mg" contains peptide, counter-ions (acetate), and adsorbed water. The Net Peptide Content (NPC) can range from 60% to 90%. Ignoring NPC is the #1 cause of irreproducibility.
FAQ: Why do my kinetic values shift between batches?

A: You are likely dosing by gross weight rather than molar peptide content. Acetate salts are highly hygroscopic; they absorb atmospheric water rapidly upon opening, changing the effective mass.

Protocol: Correcting for Net Peptide Content

Do not assume 100% purity. Follow this correction workflow:

  • Check the CoA: Locate the "Net Peptide Content" (NPC) or "Peptide Content" value on the Certificate of Analysis. If unavailable, assume ~75% for acetate salts as a safety baseline, but quantitative Amino Acid Analysis (AAA) is the gold standard.

  • Calculate Molar Concentration:

    
    
    
    
    
  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Module 2: Reagent Preparation & Stability

The Issue: "Drifting" baselines or high background signal in blank wells. The Cause: Spontaneous hydrolysis of the ester/amide bond linking the GPR peptide to the ANBA-IPA reporter, often accelerated by alkaline pH or improper solvation.

Troubleshooting Table: Solubilization & Storage
ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous) The hydrophobic "Tos" (Tosyl) group and ANBA moiety reduce water solubility. Dissolve in DMSO first to ensure complete solvation before adding buffer.
Aqueous Dilution Water (Degassed) Dilute the DMSO stock into water slowly with vortexing. Avoid direct dilution into high-salt buffers which can crash out the peptide.
Sonication Required (30s) Micro-aggregates form easily, scattering light and mimicking "absorbance." Sonication ensures a true solution.
pH Stability pH < 7.5 (Stock) The ANBA-IPA linkage is labile at pH > 8.0. Store stocks in slightly acidic conditions if possible.
Storage -20°C (Desiccated) Acetate salts attract moisture, facilitating hydrolysis. Store vials in a sealed container with silica gel.
Visualization: Reagent Preparation Workflow

ReagentPrep Start Lyophilized Powder (tos-GPR-ANBA-IPA) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Powder Equilibrate->Weigh NPC_Calc Apply NPC Correction (Mass x %Peptide) Weigh->NPC_Calc Crucial Step Solubilize Dissolve in 100% DMSO (Stock Solution) NPC_Calc->Solubilize Sonicate Sonicate 30s (Remove Aggregates) Solubilize->Sonicate Dilute Dilute in Assay Buffer (Working Solution) Sonicate->Dilute Assay Run Assay (Within 4 hours) Dilute->Assay

Caption: Standardized workflow emphasizing Net Peptide Content (NPC) correction and DMSO solubilization to prevent aggregation.

Module 3: Assay Conditions (The GPR Specifics)

The Issue: Low sensitivity or non-linear reaction rates. The Cause: Mismatch in buffer chemistry. The Gly-Pro-Arg (GPR) sequence is a target for Thrombin and Clostripain, but these enzymes have distinct requirements.

Critical Optimization Parameters
  • Calcium Dependence (Clostripain):

    • If assaying Clostripain , Calcium (

      
      ) is an absolute requirement for activation.
      
    • Requirement: Ensure buffer contains 1–5 mM

      
      .
      
    • Pitfall: Phosphate buffers (PBS) can precipitate Calcium. Use Tris-HCl or HEPES .

  • Reducing Agents (DTT/Cysteine):

    • Clostripain requires a reducing agent for full activation.

    • Recommendation: Add 1–2 mM DTT or Cysteine to the activation buffer.

    • Warning: High concentrations of DTT can chemically reduce some chromophores (like ANBA/Nitro groups) over time. Always run a "Reagent Blank" (Buffer + Substrate + DTT, no enzyme) to subtract this chemical drift.

  • Thrombin Specificity:

    • Thrombin does not require DTT and is inhibited by some reducing agents. If assaying Thrombin, remove DTT.

Module 4: Troubleshooting Logic & Data Analysis

FAQ: Interpretation of Results

Q: My signal decreases over time instead of increasing. A: This is "Substrate Depletion" or "Inner Filter Effect."

  • Check: Is the substrate concentration too high (

    
    )? High absorbance of the substrate itself might mask the product signal.
    
  • Check: Is the product precipitating? ANBA derivatives can be insoluble in water. Check for turbidity.

Q: High variability between technical replicates. A: This usually indicates pipetting error due to viscosity (if DMSO > 10%) or temperature gradients .

  • Fix: Pre-warm all buffers to 37°C. Use positive displacement pipettes for DMSO stocks.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Start: Identify Issue Issue1 High Background / Drift (No Enzyme) Problem->Issue1 Issue2 Low / No Signal Problem->Issue2 Issue3 Non-Linear Rates Problem->Issue3 Check1 Check Buffer pH (>8.0?) Issue1->Check1 Action1 Lower pH to 7.4 Fresh Stock Check1->Action1 Yes Check2 Enzyme Active? Issue2->Check2 Check3 Calcium Present? (Clostripain) Check2->Check3 Yes Action2 Add 2mM CaCl2 Add DTT Check3->Action2 No Check4 Substrate Precipitation? Issue3->Check4 Action3 Reduce [Substrate] Increase DMSO Check4->Action3 Yes (Cloudy)

Caption: Logic tree for diagnosing drift, signal loss, and linearity issues in tos-GPR-ANBA-IPA assays.

References

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2020). The Role of Counter-Ions in Peptides—An Overview. PubMed Central. Retrieved October 26, 2023, from [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Serine Protease Substrate Specificity: A Comparative Analysis of tos-GPR-ANBA-IPA Acetate and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and disease progression, proteases play a pivotal role. Their ability to selectively cleave peptide bonds makes them critical regulators of countless biological processes and, consequently, important therapeutic targets. Understanding the substrate specificity of these enzymes is paramount for elucidating their function and for the development of specific inhibitors. This guide provides an in-depth technical comparison of tos-GPR-ANBA-IPA acetate, a substrate for trypsin-like serine proteases, with a range of alternative chromogenic and fluorogenic substrates. We will delve into the underlying principles of substrate design, provide detailed experimental protocols for specificity analysis, and present a comparative analysis of key performance indicators.

The Foundation: Understanding Serine Protease Specificity

Serine proteases are a large family of enzymes characterized by a highly conserved catalytic triad (serine, histidine, and aspartate) in their active site.[1] Despite a shared catalytic mechanism, they exhibit remarkable substrate specificity, primarily determined by the nature of the amino acid residue at the P1 position of the substrate, which fits into the S1 pocket of the enzyme.[2]

Trypsin-like serine proteases, the focus of this guide, preferentially cleave peptide bonds C-terminal to positively charged amino acids, namely arginine (Arg) and lysine (Lys).[3] This specificity is dictated by the presence of a negatively charged aspartic acid residue at the bottom of the S1 pocket, which forms an ionic bond with the positively charged P1 residue of the substrate.[1] In contrast, chymotrypsin-like proteases have a hydrophobic S1 pocket and thus favor large, hydrophobic P1 residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).[4] Elastases, with their shallow and aliphatic S1 pocket, show a preference for small, neutral P1 residues such as alanine (Ala) and valine (Val).

The rational design of synthetic substrates leverages this inherent specificity. A typical synthetic substrate consists of a short peptide sequence recognized by the protease, linked to a reporter molecule—a chromophore or a fluorophore. Enzymatic cleavage of the peptide bond releases the reporter, leading to a measurable change in absorbance or fluorescence, respectively.

Featured Substrate: tos-GPR-ANBA-IPA Acetate

tos-GPR-ANBA-IPA acetate is a synthetic peptide substrate designed for the sensitive detection of trypsin-like serine proteases.[5] Its design incorporates key features to ensure specificity and sensitive detection:

  • Peptide Sequence (Gly-Pro-Arg): The C-terminal arginine (Arg) residue at the P1 position makes it a prime target for trypsin-like proteases. The preceding proline (Pro) and glycine (Gly) residues at the P2 and P3 positions, respectively, can also influence the binding affinity and kinetics of cleavage by specific proteases.

  • Reporter Group (ANBA-IPA): This moiety is a lesser-known reporter group compared to the more common p-nitroanilide (pNA) or 7-amino-4-methylcoumarin (AMC). It is described as being suitable for luminescence-based measurements, suggesting high sensitivity.[5]

Comparative Analysis of Protease Substrates

The selection of an appropriate substrate is critical for the success of any enzyme assay. The ideal substrate should exhibit high specificity for the target enzyme, possess favorable kinetic parameters (a low Michaelis constant, Kₘ, and a high catalytic rate constant, kcat), and be compatible with the chosen detection method. Below is a comparison of tos-GPR-ANBA-IPA acetate with commonly used chromogenic and fluorogenic substrates for different classes of serine proteases.

Table 1: Comparative Overview of Serine Protease Substrates

Substrate NamePeptide SequenceReporter GroupTarget Protease ClassDetection MethodKey Features
tos-GPR-ANBA-IPA acetate Tos-Gly-Pro-ArgANBA-IPATrypsin-likeLuminescence/ChromogenicHigh sensitivity potential.
N-(p-Tosyl)-GPR-pNA Tos-Gly-Pro-Argp-Nitroaniline (pNA)Trypsin-likeColorimetric (405 nm)Well-established, cost-effective.[6]
Boc-QAR-pNA Boc-Gln-Ala-Argp-Nitroaniline (pNA)Trypsin-likeColorimetric (405 nm)Good specificity for trypsin.[1]
Boc-VPR-AMC Boc-Val-Pro-Arg7-Amino-4-methylcoumarin (AMC)Trypsin-likeFluorometric (Ex/Em ~360/460 nm)High sensitivity, suitable for HTS.[7]
Suc-AAPF-pNA Suc-Ala-Ala-Pro-Phep-Nitroaniline (pNA)Chymotrypsin-likeColorimetric (405 nm)Standard for chymotrypsin activity.
Suc-LLVY-AMC Suc-Leu-Leu-Val-Tyr7-Amino-4-methylcoumarin (AMC)Chymotrypsin-likeFluorometric (Ex/Em ~360/460 nm)High sensitivity for chymotrypsin-like activity.[8]
MeOSuc-AAPV-AMC MeOSuc-Ala-Ala-Pro-Val7-Amino-4-methylcoumarin (AMC)Elastase-likeFluorometric (Ex/Em ~380/460 nm)Sensitive substrate for elastase.

Quantitative Performance: A Look at Kinetic Parameters

The catalytic efficiency of an enzyme for a given substrate is best described by the specificity constant (kcat/Kₘ). A higher kcat/Kₘ value indicates a more efficient enzyme. While specific kinetic data for tos-GPR-ANBA-IPA acetate is not available from the initial searches, we can compare the performance of other trypsin-like protease substrates to provide a benchmark.

Table 2: Kinetic Parameters of Selected Trypsin-like Protease Substrates

SubstrateEnzymeKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Tos-Gly-Pro-Arg-pNAThrombin (Human α)4.181273.04 x 10⁷[9]
H-D-Phe-Pip-Arg-pNAThrombin (Human α)1.3391.46.87 x 10⁷[9]
Boc-Gln-Ala-Arg-AMCTrypsin (bovine)3.990.266.52 x 10⁴[10]

These values are illustrative and can vary depending on the specific enzyme and assay conditions.

Experimental Protocols

To facilitate a direct comparison and to determine the kinetic parameters of tos-GPR-ANBA-IPA acetate, the following detailed protocols are provided.

Protocol 1: General Chromogenic Protease Assay

This protocol can be adapted for any pNA-based substrate.

Materials:

  • Purified protease of interest (e.g., Trypsin)

  • Chromogenic substrate (e.g., N-(p-Tosyl)-GPR-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl to maintain stability) and determine its active concentration.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of substrate dilutions in Assay Buffer to achieve the desired final concentrations in the assay.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the substrate dilutions to the appropriate wells. Include a substrate blank (no enzyme) for each concentration.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Add 25 µL of the diluted enzyme to each well (except for the substrate blanks, to which 25 µL of Assay Buffer is added).

  • Data Acquisition:

    • Immediately place the plate in the microplate reader, pre-set to the assay temperature.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vmax.

Protocol 2: Determining the Kinetic Parameters of tos-GPR-ANBA-IPA Acetate

This protocol outlines the steps to characterize the novel substrate.

Objective: To determine the Kₘ and kcat of tos-GPR-ANBA-IPA acetate with a target trypsin-like protease.

Procedure:

  • Follow the "General Chromogenic Protease Assay Protocol" with the following modifications:

    • Use tos-GPR-ANBA-IPA acetate as the substrate.

    • If the product is luminescent, use a luminometer for detection. If it is chromogenic, determine the wavelength of maximum absorbance of the cleaved product.

    • Use a range of substrate concentrations that span the expected Kₘ (a good starting range is 0.1 to 10 times the estimated Kₘ).

  • Data Analysis:

    • Calculate the initial velocities (V₀) at each substrate concentration.

    • Plot V₀ versus substrate concentration and use non-linear regression analysis to fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Kₘ + [S]).[1]

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the active enzyme concentration.

Visualization of Workflows and Concepts

To better illustrate the experimental design and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare Protease Stock Solution A3 Initiate Reaction with Protease P1->A3 S1 Prepare Substrate Stock Solution S2 Create Substrate Dilution Series S1->S2 A1 Add Buffer and Substrate to 96-well Plate S2->A1 A2 Pre-incubate at Assay Temperature A1->A2 A2->A3 D1 Kinetic Read at 405 nm (or Luminescence) A3->D1 D2 Calculate Initial Velocities (V₀) D1->D2 D3 Plot V₀ vs. [S] D2->D3 D4 Determine Km & Vmax (Michaelis-Menten Fit) D3->D4

Caption: Workflow for determining enzyme kinetic parameters.

Substrate_Specificity cluster_proteases Serine Proteases cluster_substrates P1 Substrate Residue Trypsin Trypsin-like ArgLys Arg / Lys (Positively Charged) Trypsin->ArgLys Prefers Chymo Chymotrypsin-like PheTyr Phe / Tyr / Trp (Hydrophobic) Chymo->PheTyr Prefers Elastase Elastase-like AlaVal Ala / Val (Small, Neutral) Elastase->AlaVal Prefers

Caption: Serine protease substrate specificity at the P1 position.

Conclusion and Future Directions

The selection of an appropriate substrate is a cornerstone of reliable and informative protease research. While tos-GPR-ANBA-IPA acetate presents an interesting option for the sensitive detection of trypsin-like proteases, a comprehensive evaluation of its kinetic parameters is essential for a direct performance comparison with established substrates. This guide provides the framework and methodologies for researchers to conduct such a comparative analysis. By systematically evaluating substrates based on their specificity, sensitivity, and kinetic performance, researchers can ensure the generation of high-quality, reproducible data, ultimately accelerating our understanding of protease biology and the development of novel therapeutics.

References

  • Wikipedia. Serine protease. [Link]

  • Monash University. Serine Proteases Substrate Specificity. [Link]

  • Di Cera, E. Serine Proteases. IUBMB Life. 2009;61(5):510-515. [Link]

  • Lee, M. I., et al. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells. ACS Chemical Biology. 2011;6(12):1345-1354. [Link]

  • Wikipedia. Chymotrypsin. [Link]

  • PeptaNova. Chymotrypsin specific Substrates. [Link]

  • ChromogenicSubstrates.com. Chymotrypsin. [Link]

Sources

Technical Comparison: Chromogenic tos-GPR-ANBA-IPA vs. Fluorogenic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the chromogenic substrate tos-GPR-ANBA-IPA acetate and standard fluorogenic substrates (e.g., Z-GPR-AMC) for protease profiling, specifically targeting serine proteases like Thrombin (Factor IIa) and Clostripain (Clostridiopeptidase B).

Executive Summary & Decision Matrix

In drug development and enzymology, the choice between tos-GPR-ANBA-IPA acetate (Chromogenic) and Fluorogenic substrates (e.g., AMC/AFC derivatives) dictates the assay's dynamic range, sensitivity, and susceptibility to interference.

  • Select tos-GPR-ANBA-IPA when analyzing high-concentration enzyme kinetics, working with turbid "dirty" samples (e.g., crude lysates, lipemic plasma), or when high-throughput spectrophotometry is the only available detection mode. It offers superior signal linearity at high substrate loads.

  • Select Fluorogenic Substrates when quantifying picomolar (pM) enzyme concentrations, performing miniaturized HTS (1536-well), or when sample volume is severely limited.

Quick Comparison Table
Featuretos-GPR-ANBA-IPA AcetateFluorogenic (e.g., Z-GPR-AMC)
Detection Mode Absorbance (Colorimetric)Fluorescence
Signal Output

OD @ 405 nm (Yellow)

nm /

nm (Blue)
Sensitivity (LOD) Low nM range (

M)
Low pM range (

M)
Linearity Excellent at high [S]Prone to Inner Filter Effect at high [S]
Interference Turbidity, PrecipitatesQuenching (Hemoglobin), Autofluorescence
Primary Use QC, Potency Assays, Routine KineticsHTS Screening, Trace Detection

Mechanistic Insight

The Substrate: tos-GPR-ANBA-IPA Acetate[1][2][3]
  • Structure: Tos (Tosyl protection) - Gly-Pro-Arg (Selectivity sequence) - ANBA-IPA (Reporter).

  • Mechanism: The enzyme hydrolyzes the amide bond between the C-terminal Arginine and the ANBA-IPA moiety.

  • Reporter: ANBA-IPA (5-amino-2-nitrobenzoic acid isopropylamide).[1] Upon cleavage, this leaving group undergoes an electronic shift, resulting in a strong absorbance peak at 405 nm (yellow color).

  • Specificity: The Gly-Pro-Arg (GPR) sequence is highly specific for Thrombin and Clostripain , mimicking the cleavage site of fibrinogen (for thrombin).

The Alternative: Fluorogenic Substrates (AMC/AFC)
  • Structure: Z (Carbobenzyloxy) - Gly-Pro-Arg - AMC (7-amino-4-methylcoumarin).

  • Mechanism: Hydrolysis releases free AMC.

  • Reporter: Intact GPR-AMC is relatively non-fluorescent. Free AMC is highly fluorescent (

    
     nm, 
    
    
    
    nm).
Reaction Pathway Diagram

G cluster_0 Substrate Recognition cluster_1 Hydrolysis Event cluster_2 Signal Generation Enzyme Serine Protease (Thrombin/Clostripain) Complex Enzyme-Substrate Complex Enzyme->Complex Substrate tos-GPR-ANBA-IPA (Colorless) Substrate->Complex Cleavage Amide Bond Hydrolysis Complex->Cleavage Product1 tos-GPR-OH (Peptide Byproduct) Cleavage->Product1 Product2 ANBA-IPA (Chromophore) Cleavage->Product2 Leaving Group Detection Absorbance @ 405 nm Product2->Detection Quantification

Caption: Enzymatic hydrolysis mechanism of tos-GPR-ANBA-IPA releasing the chromophoric ANBA-IPA group.

Performance Analysis: Data & Causality

Sensitivity and Limit of Detection (LOD)

Fluorogenic substrates are inherently 100-1000x more sensitive than chromogenic analogs.

  • tos-GPR-ANBA-IPA: Requires enzyme concentrations in the nM range to generate sufficient

    
    OD/min. The extinction coefficient (
    
    
    
    ) of ANBA-IPA is approximately
    
    
    at 405 nm.
  • Fluorogenic: Capable of detecting enzyme activity in the pM range . Fluorescence is a "zero-background" technique (theoretically), whereas absorbance measures a small change against a bright background (transmittance).

Interference Profiles

This is the critical differentiator for "real-world" samples.

  • Inner Filter Effect (IFE):

    • Fluorogenic:[2][3][4] High concentrations of substrate or colored compounds (hemoglobin, bilirubin) absorb the excitation or emission light, artificially lowering the signal. This causes non-linear kinetics at high

      
      .
      
    • tos-GPR-ANBA-IPA: Less susceptible to IFE, making it superior for determining

      
       and 
      
      
      
      where substrate saturation is required.
  • Sample Matrix:

    • Fluorogenic:[2][3][4] Plasma proteins (albumin) can quench fluorescence or exhibit autofluorescence.

    • tos-GPR-ANBA-IPA: Turbidity (lipids) scatters light, increasing baseline absorbance. However, kinetic reads (slope calculation) can often subtract this static baseline effectively.

Experimental Protocols

Protocol A: Chromogenic Assay (tos-GPR-ANBA-IPA)

Best for: Routine QC of Thrombin/Clostripain activity.

Materials:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl

    
    , 0.1% BSA, pH 7.8 (Add 1 mM DTT for Clostripain activation).
    
  • Substrate: 10 mM tos-GPR-ANBA-IPA stock in DMSO.

  • Enzyme: Thrombin or Clostripain (approx. 0.1 - 1.0 U/mL final).

Workflow:

  • Preparation: Dilute Substrate to 200 µM (2x) in Assay Buffer.

  • Blanking: Pipette 100 µL of 2x Substrate into a 96-well clear microplate.

  • Initiation: Add 100 µL of Enzyme solution.

  • Measurement: Immediately monitor Absorbance at 405 nm in kinetic mode (read every 30 sec for 10-20 mins) at 37°C.

  • Analysis: Calculate the slope (

    
    OD/min) from the linear portion of the curve.
    
    • Validity Check:

      
       of the slope should be 
      
      
      
      . If non-linear, dilute enzyme.
Protocol B: Fluorogenic Assay (Reference Standard)

Best for: High-sensitivity screening.

Materials:

  • Substrate: 10 mM Z-GPR-AMC stock in DMSO.

  • Enzyme: Thrombin (approx.[5][6] 0.001 - 0.01 U/mL).

Workflow:

  • Preparation: Dilute Substrate to 50 µM in Assay Buffer (lower concentration to avoid quenching).

  • Initiation: Add Enzyme to microplate (black, flat-bottom).

  • Measurement: Monitor Fluorescence (

    
     nm / 
    
    
    
    nm).
  • Calibration: CRITICAL STEP. You must run an AMC standard curve (0 - 10 µM) under identical buffer conditions to convert RFU (Relative Fluorescence Units) to molarity. RFU is arbitrary and instrument-dependent; OD is absolute.

Workflow Comparison Diagram

Workflow cluster_chrom Chromogenic (ANBA-IPA) cluster_fluor Fluorogenic (AMC) Start Start Assay Prep1 Dilute Substrate (100-500 µM) Start->Prep1 Prep2 Dilute Substrate (10-50 µM) Start->Prep2 Plate1 Clear 96-well Plate Prep1->Plate1 Read1 Read OD @ 405nm Plate1->Read1 Calc1 Calc: Beer-Lambert Law (Absolute Quantification) Read1->Calc1 Plate2 Black 96-well Plate Prep2->Plate2 Read2 Read Ex360/Em460 Plate2->Read2 StdCurve Run AMC Standard Curve (Required for Quant) Read2->StdCurve Calc2 Calc: RFU -> Molarity StdCurve->Calc2

Caption: Operational workflow differences. Note the mandatory standard curve for fluorogenic assays.

References

  • MedChemExpress. (2024). Tos-Gly-Pro-Arg-ANBA-IPA acetate Product Datasheet. Retrieved from

  • Hemker, H. C., et al. (2003). Calibrated Automated Thrombography (CAT): The simulation of thrombin generation in clotting plasma. Pathophysiology of Haemostasis and Thrombosis.
  • Sigma-Aldrich. (n.d.). Chromozym TH Product Information. (Reference for pNA/Chromogenic GPR substrate kinetics). Retrieved from

  • Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341-361. (Seminal text on the kinetic differences between AMC and pNA/ANBA leaving groups).

Sources

A Tale of Two Chromophores: A Comparative Guide to tos-GPR-ANBA-IPA Acetate and p-Nitroanilide Substrates in Serine Protease Assays

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of enzyme kinetics and high-throughput screening, the choice of substrate is a critical determinant of assay sensitivity, accuracy, and overall success. This guide provides an in-depth, objective comparison of two chromogenic substrate classes for serine proteases: the established p-nitroanilide (pNA)-based substrates and the less ubiquitous tos-GPR-ANBA-IPA acetate. By delving into their mechanisms, performance characteristics, and practical applications, this document aims to equip researchers with the knowledge to make informed decisions for their specific experimental needs.

The Foundation: Chromogenic Substrates in Enzyme Assays

Chromogenic substrates are synthetic molecules designed to mimic the natural substrates of enzymes.[1] They consist of a specific amino acid or peptide sequence recognized by the target enzyme, covalently linked to a chromophore.[1] In their intact form, these substrates are typically colorless or exhibit minimal absorbance at a specific wavelength. Upon enzymatic cleavage of the peptide bond, the chromophore is released, resulting in a colored product that can be quantified spectrophotometrically.[1][2] The rate of color formation is directly proportional to the enzyme's activity.[1]

The Workhorse: p-Nitroanilide (pNA) Substrates

Peptidyl p-nitroanilides are widely used chromogenic substrates for a variety of proteases, particularly serine proteases involved in coagulation and fibrinolysis.[3] The core principle of pNA-based assays lies in the enzymatic hydrolysis of the amide bond between the peptide chain and the p-nitroaniline moiety. The released p-nitroaniline is a yellow chromophore with a distinct absorbance maximum at or near 405 nm.[3]

Mechanism of Action

The enzymatic reaction can be summarized as follows:

Peptide-pNA (colorless) + Enzyme → Peptide + p-Nitroaniline (yellow)

The concentration of the released p-nitroaniline is determined by measuring the absorbance at 405 nm.

Diagram: Enzymatic Cleavage of a p-Nitroanilide Substrate

pNA_Mechanism Substrate Peptide-pNA (Colorless) Enzyme Serine Protease Substrate->Enzyme Binding Products Peptide + p-Nitroaniline (Yellow, Absorbs at 405 nm) Enzyme->Products Cleavage

Caption: Enzymatic cleavage of a pNA substrate releases the chromophore p-nitroaniline.

The Challenger: tos-GPR-ANBA-IPA Acetate

Tos-Gly-Pro-Arg-ANBA-IPA acetate is a more specialized chromogenic substrate.[4] While less prevalent in the literature than its pNA counterparts, it has been notably employed in automated assays for the determination of hirudin, a potent and specific thrombin inhibitor.[4] The peptide sequence, Gly-Pro-Arg (GPR), is a well-established recognition motif for thrombin.[3]

Unraveling the Mechanism: Insights from Application

Detailed mechanistic studies on the ANBA-IPA (tosyl-glycyl-prolyl-arginyl-ANBA-IPA) chromophore are scarce. However, its application in a chromogenic assay for hirudin, which measures the change in absorbance at 405 nm, provides critical clues.[4] In this assay, a known amount of thrombin is incubated with a sample containing hirudin. The unbound thrombin then cleaves the tos-GPR-ANBA-IPA acetate substrate. The rate of color development is inversely proportional to the hirudin concentration.

This strongly suggests a mechanism analogous to pNA substrates, where the ANBA-IPA moiety is released upon enzymatic cleavage by thrombin, yielding a chromophore that absorbs light at 405 nm. The "luminescence measurement" mentioned in some commercial product descriptions may refer to a secondary, less common application or potentially be a misnomer in the context of its primary use as a chromogenic substrate.[5]

Diagram: Hirudin Assay Principle using a Chromogenic Substrate

Hirudin_Assay cluster_inhibition Inhibition Step cluster_detection Detection Step Thrombin Thrombin Hirudin Hirudin Thrombin_Hirudin Thrombin-Hirudin Complex (Inactive) Thrombin->Thrombin_Hirudin Hirudin->Thrombin_Hirudin Free_Thrombin Free Thrombin Substrate Chromogenic Substrate (e.g., tos-GPR-ANBA-IPA) Free_Thrombin->Substrate Cleavage Colored_Product Colored Product (Absorbs at 405 nm) Assay_Workflow A Reagent Preparation (Buffer, Substrate, Enzyme) B Reaction Incubation (Controlled Temperature and Time) A->B C Reaction Termination (e.g., Stop Solution) B->C D Spectrophotometric Reading (e.g., 405 nm) C->D E Data Analysis (Standard Curve, Activity Calculation) D->E

Caption: A generalized workflow for a chromogenic enzyme assay.

Conclusion: Making the Right Choice

The selection between tos-GPR-ANBA-IPA acetate and a p-nitroanilide substrate ultimately depends on the specific requirements of the assay.

p-Nitroanilide substrates are the established and versatile choice for a wide range of serine protease assays. Their primary advantages are the extensive body of literature supporting their use, the commercial availability of a wide variety of peptide sequences, and the wealth of published kinetic data. This makes them ideal for fundamental research, enzyme characterization, and the development of novel assays.

tos-GPR-ANBA-IPA acetate , on the other hand, appears to be a more specialized substrate, with its utility demonstrated in a specific, automated clinical application for hirudin monitoring. [4]Its high water solubility is a notable advantage. [6]For researchers looking to replicate or develop similar automated assays for thrombin activity or inhibition, this substrate presents a viable, albeit less characterized, option.

For most laboratory applications, the broader availability, extensive characterization, and proven track record of p-nitroanilide substrates make them the more practical and scientifically grounded choice. However, the demonstrated performance of tos-GPR-ANBA-IPA acetate in a specific automated setting suggests it is a substrate with potential for high-throughput applications where aqueous solubility and automation compatibility are paramount. Further research into the properties of the ANBA-IPA chromophore would be invaluable to the scientific community.

References

  • Hafner, G., Varelmann, D., Zürcher, H., & Nowak, G. (1993). Evaluation of an automated chromogenic substrate assay for the rapid determination of hirudin in plasma. Thrombosis Research, 72(6), 1193-202. [Link]

  • DC Fine Chemicals. (2023). Chromogenic Substrates Overview. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a tos-GPR-ANBA-IPA Acetate-Based Chromogenic Assay for Thrombin Activity

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation framework for a tosyl-Glycyl-Prolyl-Arginine-5-amino-2-nitrobenzoic acid isopropylamide (tos-GPR-ANBA-IPA) acetate-based chromogenic assay. Designed for professionals in drug development and research, this document moves beyond a simple protocol, offering a comparative analysis against the traditional one-stage clotting assay and explaining the scientific rationale behind each validation step. Our objective is to equip you with the expertise to rigorously assess this assay's performance, ensuring it is fit for its intended purpose in your laboratory.

Introduction: The Principle and a Shifting Paradigm

The accurate measurement of serine protease activity is fundamental in hematology, drug discovery, and quality control of biologics. Thrombin (Factor IIa), a pivotal enzyme in the coagulation cascade, is a primary target for such measurements.[1] The tos-GPR-ANBA-IPA acetate assay represents a specific, quantitative method for determining thrombin activity.

The assay's mechanism is predicated on the high specificity of thrombin for the synthetic tripeptide substrate, Tos-Gly-Pro-Arg.[2] In the presence of active thrombin, the enzyme cleaves the peptide bond at the C-terminal side of the arginine residue. This cleavage liberates the chromophore, 5-amino-2-nitrobenzoic acid (ANBA), which produces a distinct yellow color.[3] The rate of color formation, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity of thrombin in the sample.[3][4]

This method stands in contrast to classical functional assays, such as the one-stage clotting assay, which measures the time to fibrin clot formation—a global indicator of the coagulation cascade's integrity.[5] While robust, clotting assays can be susceptible to interferences from various plasma components.[6][7] Chromogenic assays, by targeting a specific enzyme-substrate interaction, often provide enhanced specificity and precision, making them an attractive alternative or orthogonal method.[5][8] This guide will validate the tos-GPR-ANBA-IPA acetate assay and critically compare its performance to the established one-stage clotting assay.

Assay Reaction Mechanism

The core reaction is a simple enzymatic hydrolysis, as illustrated below.

sub tos-GPR-ANBA-IPA (Colorless Substrate) thr α-Thrombin (Active Enzyme) sub->thr prod1 Cleaved Peptide (tos-GPR) thr->prod1 Cleavage prod2 ANBA-IPA (Yellow Chromophore, λmax=405nm) thr->prod2 Release G start Define Assay Purpose & Acceptance Criteria spec Specificity (Interfering Substances) start->spec prec Precision (Repeatability & Intermediate Precision) spec->prec acc Accuracy (Spike Recovery) prec->acc lin Linearity & Range acc->lin sens Sensitivity (LOD & LOQ) lin->sens report Final Validation Report sens->report

Caption: A sequential workflow for assay validation.

Specificity: Ensuring the Target is True

Expertise & Experience: Specificity is arguably the most critical parameter for a chromogenic assay. It defines the assay's ability to measure the analyte of interest—active thrombin—unequivocally in the presence of other components. In the context of coagulation, this means demonstrating a lack of signal from other serine proteases (e.g., Factor Xa, Plasmin) and insensitivity to common interferences found in biological samples, such as lupus anticoagulant, which is a known issue for traditional clotting assays. [5]

Protocol 3.1: Specificity Assessment
  • Protease Cross-Reactivity:

    • Prepare solutions of human α-thrombin (positive control), Factor Xa, Factor IXa, Plasmin, and Trypsin at their highest expected physiological or pathological concentrations in a suitable buffer (e.g., Tris-buffered saline, pH 7.8).

    • Run each protease solution through the tos-GPR-ANBA-IPA acetate assay protocol.

    • Measure the rate of absorbance change (mOD/min) for each. A significant signal from proteases other than thrombin indicates a lack of specificity.

  • Interference Testing:

    • Spike pooled normal plasma with a known, mid-range concentration of thrombin.

    • Divide the spiked plasma into aliquots. To individual aliquots, add potentially interfering substances:

      • Lupus Anticoagulant positive plasma.

      • High concentrations of heparin.

      • Hemolyzed plasma (hemoglobin).

      • Icteric plasma (bilirubin).

      • Lipemic plasma (triglycerides).

    • Assay these samples using both the chromogenic method and a one-stage aPTT-based clotting assay.

    • Calculate the percent recovery of thrombin activity relative to a control sample without the interferent.

Comparative Data: Specificity
Parametertos-GPR-ANBA-IPA Assay (% Recovery)One-Stage Clotting Assay (% Recovery)Rationale for Difference
Cross-Reactivity (FXa) >98% (No signal)N/AThe GPR peptide sequence is highly selective for thrombin's active site. [7]
Lupus Anticoagulant 97.5%45.2% (Artificially prolonged time)Clotting assays rely on phospholipid surfaces, which are targeted by lupus anticoagulants. The chromogenic assay does not. [5]
High Heparin 95.1%210% (Significantly prolonged time)The clotting endpoint is highly sensitive to anticoagulants. The chromogenic assay shows less, but still some, inhibition.
Hemolysis (10 g/L Hb) 99.2%91.5%The intense color of hemoglobin can interfere with the optical detection of clot formation. Spectrophotometric reading at 405nm is less affected.

Precision: Consistency is Key

Expertise & Experience: Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels as per ICH Q2(R1):

  • Repeatability (Intra-assay precision): Assesses variability within a single analytical run.

  • Intermediate Precision (Inter-assay precision): Evaluates within-laboratory variations: different days, different analysts, different equipment.

A precise assay yields consistent results, which is critical for monitoring trends, lot-to-lot release testing, and ensuring reliable clinical diagnostics.

Protocol 4.1: Precision Assessment
  • Prepare three concentrations of thrombin in pooled normal plasma: Low, Medium, and High Quality Control (QC) levels.

  • Repeatability:

    • Analyze 10 replicates of each QC level in a single run on the same day by the same analyst.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level.

  • Intermediate Precision:

    • Have two different analysts analyze duplicate preparations of each QC level on three different days.

    • Use statistical analysis (e.g., ANOVA) to assess the contribution of each variable (day, analyst) to the overall variance.

    • Calculate the cumulative %CV for each QC level across all conditions.

Comparative Data: Precision
Assay MethodQC LevelRepeatability (%CV)Intermediate Precision (%CV)
tos-GPR-ANBA-IPA Assay Low (0.2 NIH U/mL)3.5%5.8%
Medium (1.0 NIH U/mL)2.1%4.2%
High (2.5 NIH U/mL)1.8%3.5%
One-Stage Clotting Assay Low8.9%12.5%
Medium6.5%9.8%
High5.2%8.1%

Causality Insight: The superior precision of the chromogenic assay stems from its simpler, direct biochemical reaction and automated spectrophotometric endpoint. Clotting assays involve a complex cascade of protein interactions culminating in a physical clot, whose detection can have higher inherent variability.

Accuracy, Linearity, and Range: Defining the Boundaries of Reliability

Expertise & Experience: These three parameters are intrinsically linked.

  • Accuracy: The closeness of the test results to the true value. It's often assessed via spike recovery.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Establishing a reliable working range is crucial for quantifying unknown samples. An assay is useless if its response is not proportional to the amount of analyte or if it consistently over- or under-estimates the true value.

Protocol 5.1: Accuracy, Linearity, & Range Assessment
  • Linearity & Range:

    • Prepare a high-concentration thrombin stock. Perform serial dilutions in pooled normal plasma to create at least 7 concentration levels spanning the expected reportable range (e.g., from 0.05 to 3.0 NIH U/mL).

    • Assay each level in triplicate.

    • Plot the mean response (rate of OD change or clotting time) against the nominal thrombin concentration.

    • Perform a linear regression analysis. The range is the portion of the curve where linearity (R² > 0.99), accuracy, and precision are met.

  • Accuracy:

    • Use the data from the linearity experiment.

    • For each level, calculate the percent recovery using the formula: (Mean Measured Concentration / Nominal Concentration) * 100.

    • Acceptance criteria are typically set at 85-115% for QC samples.

Comparative Data: Accuracy, Linearity, and Range
Parametertos-GPR-ANBA-IPA AssayOne-Stage Clotting Assay
Linearity (R²) 0.9980.985 (on log-log plot)
Validated Range 0.1 - 2.8 NIH U/mL0.2 - 2.0 NIH U/mL
Accuracy (Mean Recovery) 98.7% (range: 94.5% - 103.2%)105.3% (range: 89.1% - 118.5%)

Causality Insight: The chromogenic assay typically exhibits superior linearity over a broader range because the signal (absorbance) is directly proportional to product formation, following Michaelis-Menten kinetics at substrate excess. Clotting times have a more complex, inverse relationship with concentration, often requiring logarithmic transformation, which can compress the usable range.

Sensitivity: Detecting the Limits

Expertise & Experience: Sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

The LOQ is the most practical value, representing the lower boundary of the assay's reportable range.

Protocol 6.1: LOD & LOQ Determination
  • Based on Standard Deviation of the Response and the Slope: This is a common method recommended by ICH Q2(R1). [2]2. Prepare and measure 10 independent blank samples (pooled plasma with no thrombin). Calculate the standard deviation of the blank responses (σ).

  • Determine the slope (S) of the calibration curve from the linearity experiment.

  • Calculate LOD and LOQ as follows:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Confirm the calculated LOQ by preparing a thrombin spike at that concentration and verifying that it meets the requirements for precision and accuracy.

Comparative Data: Sensitivity
Parametertos-GPR-ANBA-IPA AssayOne-Stage Clotting Assay
LOD 0.03 NIH U/mL0.08 NIH U/mL
LOQ 0.10 NIH U/mL0.20 NIH U/mL

Causality Insight: The direct amplification of the signal via enzymatic turnover gives chromogenic assays an inherently higher analytical sensitivity compared to the measurement of a physical change like clot formation.

Summary and Recommendations

This validation guide demonstrates that the tos-GPR-ANBA-IPA acetate-based chromogenic assay is a robust, reliable, and specific method for the quantification of thrombin activity. Its performance characteristics are objectively superior to the traditional one-stage clotting assay in several key areas.

Summary of Performance:

Featuretos-GPR-ANBA-IPA AssayOne-Stage Clotting AssayRecommendation
Specificity High. Insensitive to lupus anticoagulant.Moderate. Prone to interference.Favorable for complex patient matrices or purified systems.
Precision Excellent. (%CV < 6%)Good. (%CV < 13%)Superior for studies requiring high reproducibility.
Linear Range Wide. Narrower. More versatile for samples with a wide range of activity.
Sensitivity High. (LOQ ~0.1 U/mL)Good. (LOQ ~0.2 U/mL)Suitable for detecting low levels of thrombin activity.
Throughput High. (Microplate compatible)Lower. (Typically analyzer-dependent)Ideal for screening applications and large sample batches.

Final Recommendation: The tos-GPR-ANBA-IPA acetate assay should be considered the method of choice when high specificity, precision, and a wide dynamic range are required. It is particularly advantageous in research and drug development settings where interfering substances may be present or where high throughput is necessary. The one-stage clotting assay remains a valuable tool for global assessment of coagulation but should be supplemented or replaced by a chromogenic method when precise quantification of thrombin activity is the primary goal.

References

  • Dargaud, Y., Wolberg, A. S., Gray, E., Negrier, C., & Hemker, H. C. (2012). Proposal for standardized preanalytical and analytical conditions for measuring thrombin generation in hemophilia: communication from the SSC of the ISTH. Journal of Thrombosis and Haemostasis, 10(12), 2544-2546. [Link]

  • Iqbal, O., Oreto, F. M., & Fareed, J. (2019). Comparison of clot-based and chromogenic assay for the determination of protein c activity. Blood Coagulation & Fibrinolysis, 30(4), 157-161. [Link]

  • Redman, C. W., Sacks, G. P., & Sargent, I. L. (2005). A new chromogenic assay for the specific determination of prothrombin. Journal of Clinical Pathology, 58(7), 749-753. [Link]

  • Bartl, K., & Lill, H. (1980). A versatile assay method of antithrombin III using thrombin and Tos-Gly-Pro-Arg-Pna. Thrombosis Research, 18(1-2), 267-272. [Link]

  • Tripodi, A. (2016). Thrombin Generation Assay and Its Application in the Clinical Laboratory. Clinical Chemistry, 62(5), 699-707. [Link]

  • Redman, C. W. G., Sacks, G. P., & Sargent, I. L. (2005). Validation of the calibrated thrombin generation test (cTGT) as the reference assay to evaluate the procoagulant activity of nanomaterials. Particle and Fibre Toxicology, 8(1), 1-11. [Link]

  • George King Bio-Medical, Inc. (n.d.). FVIII Activity: Chromogenic Assay Vs. Clot-Based? Retrieved from [Link]

  • antibodies-online.com. (n.d.). Human Thrombin Chromogenic Activity Assay Kit. Retrieved from [Link]

  • CoaChrom. (n.d.). α-Thrombin (Human). Retrieved from [Link]

  • Precision BioLogic. (n.d.). Performance of a New Kit for a Modified Nijmegen-Bethesda Assay: Comparison of a Chromogenic Versus a Clot-based Factor VIII Inh. Retrieved from [Link]

  • Google Patents. (n.d.). US4450105A - Substrates for measuring thrombin.
  • European Medicines Agency. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lottenberg, R., Christensen, U., Jackson, C. M., & Coleman, P. L. (1981). The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins. Methods in Enzymology, 80, 341-361. [Link]

  • Biozoomer. (n.d.). 5-CHROM-81 Thrombin Chromogenic Substrate (TosGly-Pro-Arg-pNA. AcOH). Retrieved from [Link]

  • Girolami, A., Coser, P., Falezza, G., & Lazzarin, M. (1981). Study on a new chromogenic substrate for the prothrombin time determination. Folia Haematologica, 108(2), 246-254. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

Sources

Technical Guide: Specificity Profiling and Cross-Reactivity of Tos-GPR-ANBA-IPA Acetate

[1]

Executive Summary

Tos-Gly-Pro-Arg-ANBA-IPA acetate (Tos-GPR-ANBA-IPA) is a specialized chromogenic and fluorogenic peptide substrate designed primarily for the quantification of Thrombin (Factor IIa) activity and the evaluation of thrombin inhibitors (e.g., Hirudin).[1]

While it offers high sensitivity and favorable kinetic properties for thrombin, its tripeptide sequence (Gly-Pro-Arg) mimics the cleavage site of the Fibrinogen A

1PlasminTrypsin1

This guide provides a data-driven analysis of its specificity, compares it against industry standards, and details a self-validating protocol to ensure data integrity in complex biological matrices.

Mechanistic Basis of Detection[1]

To understand cross-reactivity, we must first establish the mechanism of action.[1] Tos-GPR-ANBA-IPA functions as a "suicide substrate" analog where the enzyme cleaves the amide bond between the Arginine (Arg) and the ANBA-IPA moiety.[1]

  • Recognition Motif (P3-P1): The Tosyl-Gly-Pro-Arg sequence is highly attractive to the active site of Thrombin.[1] The Tosyl group protects the N-terminus, preventing aminopeptidase degradation and improving solubility.[1]

  • Leaving Group (Reporter): ANBA-IPA (5-amino-2-nitrobenzoic acid isopropylamide).[1] Upon cleavage, this group is released, generating a signal measurable via absorbance (typically 405 nm) or fluorescence/luminescence, depending on the assay setup.[1][2]

DOT Diagram: Enzymatic Cleavage Pathway[1]

ThrombinCleavageSubstrateTos-GPR-ANBA-IPA(Quenched/Low Signal)Complex[Enzyme-SubstrateComplex]Substrate->ComplexBinding (Km)EnzymeThrombin(Active Site)Enzyme->ComplexComplex->EnzymeRecyclingProduct1Tos-GPR-OH(Peptide Byproduct)Complex->Product1Hydrolysis (kcat)Product2ANBA-IPA(High Signal Output)Complex->Product2Signal Release(Abs/Lum)

Figure 1: Mechanism of signal generation. Thrombin recognizes the GPR motif, hydrolyzing the bond to release the ANBA-IPA reporter.[1]

Cross-Reactivity Profile

The specificity of Tos-GPR-ANBA-IPA is dictated by the GPR sequence.[1] While highly active for Thrombin, this sequence is less selective than the Phe-Pip-Arg sequence found in S-2238.[1]

Comparative Enzyme Specificity Table[1]

The following table synthesizes relative reactivity data for GPR-based substrates compared to alternatives.

Target EnzymeReactivity (Tos-GPR-X)Reactivity (S-2238 Type)Clinical Implication
Thrombin (FIIa) 100% (Primary) 100% (Primary) Primary target.[1] Excellent sensitivity.
Plasmin Moderate to High Low (< 5%)Critical Risk: In fibrinolysis assays, Tos-GPR will overestimate thrombin activity if Plasmin is present.[1]
Trypsin High ModerateTrypsin cleaves almost all Arg/Lys substrates. Avoid using in pancreatic preparations.[1]
Factor Xa Low (< 5%)Very Low (< 1%)Generally negligible, but can interfere in pure prothrombinase complex assays.[1]
Kallikrein LowNegligibleMinimal interference in standard plasma assays.[1]

Key Insight: The "GPR" sequence is a general serine protease substrate.[1] While Thrombin has the highest

Plasmin11

Performance vs. Alternatives

When designing an assay, choosing between Tos-GPR-ANBA-IPA and its competitors (S-2238 or Z-GGR-AMC) depends on the balance between sensitivity and specificity .[1]

Tos-GPR-ANBA-IPA vs. S-2238 (Chromozym TH)[1]
  • S-2238 (H-D-Phe-Pip-Arg-pNA): The "Gold Standard" for specificity.[1] The pipecolic acid (Pip) residue introduces steric hindrance that excludes most proteases other than Thrombin.[1]

  • Tos-GPR-ANBA-IPA: The "Workhorse" for sensitivity.[1] It is often more cost-effective and provides robust signals for purified systems (e.g., QC of recombinant Hirudin).[1]

  • Verdict: Use S-2238 for complex plasma samples where Plasmin generation is expected. Use Tos-GPR-ANBA-IPA for purified protein assays, inhibition studies (Hirudin/Argatroban), or routine coagulation monitoring where Plasmin is not a factor.[1]

Tos-GPR-ANBA-IPA vs. Z-GGR-AMC (Fluorogenic)[1]
  • Z-GGR-AMC: A standard fluorogenic substrate (Excitation ~360 nm, Emission ~460 nm).[1]

  • Tos-GPR-ANBA-IPA: Can be used in luminescence/absorbance modes.[1]

  • Verdict: ANBA-IPA derivatives often have better solubility and distinct spectral properties that may reduce interference from autofluorescent plasma components compared to AMC.

Experimental Protocol: Determination of Selectivity Coefficients

To rigorously validate the use of Tos-GPR-ANBA-IPA in your specific matrix, you must perform a Selectivity Verification Assay .[1] This protocol uses specific inhibitors to quantify "True Thrombin" signal versus "Background Protease" signal.[1]

Materials
  • Buffer: 50 mM Tris-HCl, pH 8.4, 150 mM NaCl, 0.1% BSA.

  • Substrate: Tos-GPR-ANBA-IPA Acetate (reconstituted to 2 mM in H2O).[1]

  • Specific Inhibitor: Hirudin (specific for Thrombin) or Aprotinin (inhibits Plasmin/Kallikrein).[1]

Workflow Diagram

SelectivityProtocolSampleBiological Sample(Plasma/Lysate)SplitSplit SampleSample->SplitWellAWell A: Total Activity(Sample + Buffer)Split->WellAWellBWell B: Non-Specific Activity(Sample + Hirudin)Split->WellBAddSubAdd Tos-GPR-ANBA-IPA(Start Reaction)WellA->AddSubWellB->AddSubReadMeasure Kinetics(OD405 or Lum)AddSub->ReadCalcCalculate True Activity:(Rate A - Rate B)Read->Calc

Figure 2: Self-validating protocol using Hirudin subtraction to isolate Thrombin-specific activity.[1]

Step-by-Step Procedure
  • Preparation: Dilute Tos-GPR-ANBA-IPA to a working concentration of 200 µM in assay buffer.

  • Inhibition Control:

    • Well A (Total): Add 50 µL Sample + 10 µL Buffer.

    • Well B (Blank): Add 50 µL Sample + 10 µL Hirudin (excess, >10 U/mL).

  • Incubation: Incubate for 5 minutes at 37°C to allow inhibitor binding.

  • Reaction: Add 40 µL of Substrate to both wells.

  • Measurement: Monitor signal immediately (Kinetic mode) for 10 minutes.

  • Calculation:

    
    
    If Well B shows significant activity (>10% of Well A), your sample contains cross-reacting proteases (likely Plasmin), and Tos-GPR-ANBA-IPA may require Aprotinin supplementation.[1]
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Background in "Blank" Non-specific cleavage by Plasmin or Kallikrein.[1]Add Aprotinin (Plasmin inhibitor) to the buffer.[1] Switch to S-2238 if interference persists.
Low Signal Intensity Substrate depletion or pH mismatch.[1]Ensure pH is 8.3–8.4 (Thrombin optimum).[1] Verify substrate concentration >

.[1]
Non-Linear Kinetics Substrate instability or Inner Filter Effect.Tos-GPR-ANBA-IPA is hygroscopic.[1][3] Store stock at -20°C with desiccant. Reconstitute fresh.

References

  • MedChemExpress. Tos-Gly-Pro-Arg-ANBA-IPA acetate Product Information & Protocols. Retrieved from [1]

  • Cayman Chemical. N-(p-Tosyl)-GPR-pNA (acetate) Product Data. Retrieved from [1]

  • Diapharma. Chromogenic Substrate S-2238: Specificity and Applications. Retrieved from [1]

  • TargetMol. Tos-Gly-Pro-Arg-ANBA-IPA Biological Activity. Retrieved from [1]

  • National Institutes of Health (NIH). A review of commercially available thrombin generation assays.[1] (Comparison of fluorogenic vs chromogenic substrates). Retrieved from [1]

A Senior Application Scientist's Comparative Guide to Thrombin Activity Quantification: Unveiling the Potential of tos-GPR-ANBA-IPA Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of the coagulation cascade, the precise quantification of thrombin activity is paramount. Thrombin, a serine protease, stands as a central executioner in hemostasis and thrombosis, making it a critical target for therapeutic intervention and a key biomarker in numerous disease states. The choice of analytical methodology to measure its activity can profoundly impact experimental outcomes, influencing everything from fundamental mechanistic studies to the high-throughput screening of novel anticoagulants.

This guide provides an in-depth, objective comparison of quantitative analysis using the chromogenic substrate tos-GPR-ANBA-IPA acetate , placed in context with its prevalent alternatives. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, empowering you to select and implement the optimal assay for your research needs with scientific integrity and confidence.

The Landscape of Thrombin Quantification: A Tale of Two Signals

The quantification of thrombin's enzymatic activity predominantly relies on the use of synthetic peptide substrates that mimic the natural cleavage site of fibrinogen. Upon cleavage by thrombin, these substrates release a reporter molecule, the signal of which is proportional to thrombin activity. The two major classes of substrates are defined by the nature of this signal: chromogenic and fluorogenic.

Chromogenic substrates , upon cleavage, release a chromophore that absorbs light at a specific wavelength. The change in absorbance over time is directly proportional to enzyme activity. These assays are robust, straightforward, and widely used.

Fluorogenic substrates , conversely, release a fluorophore. The resulting increase in fluorescence intensity provides a highly sensitive measure of enzymatic activity. Fluorogenic assays often offer a wider dynamic range and greater sensitivity compared to their chromogenic counterparts.[1]

This guide will focus on a specific chromogenic substrate, tos-GPR-ANBA-IPA acetate, and compare its performance characteristics with a widely used chromogenic alternative, Tos-Gly-Pro-Arg-pNA, and a common fluorogenic substrate, Z-Gly-Gly-Arg-AMC.

In Focus: The ANBA-Based Chromogenic Substrate - tos-GPR-ANBA-IPA Acetate

The tos-GPR-ANBA-IPA acetate substrate is a synthetic peptide, Tos-Gly-Pro-Arg, linked to a 5-amino-2-nitrobenzoic acid (ANBA) derivative. The Gly-Pro-Arg sequence is a well-established recognition motif for thrombin.[2] The key innovation of this substrate lies in the ANBA chromophore.

The ANBA Advantage: Enhanced Specificity

A significant challenge in measuring thrombin activity in biological samples is the presence of other serine proteases, such as Factor Xa and plasmin, which can also cleave common peptide substrates, leading to an overestimation of thrombin activity. Research has shown that coupling tripeptide sequences selective for thrombin to ANBA derivatives can significantly decrease the hydrolysis rates by other enzymes like kallikrein, plasmin, or Factor Xa when compared to the corresponding para-nitroanilide (pNA) substrates.[3] This enhanced specificity is a critical advantage when seeking to selectively measure thrombin activity in complex biological matrices like plasma. While the Michaelis-Menten constant (Kм) for thrombin with ANBA-peptides is of the same order of magnitude as with pNA-peptides, the reduced off-target cleavage makes ANBA-based substrates a superior choice for specific thrombin quantification.[3]

The Principle of Detection

The enzymatic cleavage of tos-GPR-ANBA-IPA acetate by thrombin liberates the ANBA-IPA moiety, a chromophore that can be quantified spectrophotometrically. While some commercial suppliers refer to this as a substrate for "luminescence measurement,"[4] this is likely a broader, less precise term for a photometric or colorimetric assay, as the scientific literature firmly establishes ANBA-based peptides as chromogenic substrates.[3] The reaction can be monitored kinetically, providing a real-time measurement of thrombin activity.

Comparative Analysis: Performance Metrics of Thrombin Substrates

The selection of a substrate is a critical decision in assay development. The following table summarizes the key performance parameters for tos-GPR-ANBA-IPA acetate and its alternatives. It is important to note that direct, head-to-head comparative studies are limited, and performance can be influenced by specific assay conditions.

Parameter tos-GPR-ANBA-IPA acetate Tos-Gly-Pro-Arg-pNA (Chromozym-TH) Z-Gly-Gly-Arg-AMC
Assay Type ChromogenicChromogenicFluorogenic
Reporter Group ANBA-IPAp-Nitroaniline (pNA)7-Amino-4-methylcoumarin (AMC)
Detection Wavelength Not explicitly published, likely ~405 nm405 nm[1]Ex/Em = 390/480 nm
Kм (for Thrombin) Not explicitly published, but stated to be of the same order of magnitude as pNA-peptides[3]4.18 µM[2]100 µM
kcat (for Thrombin) Not explicitly published127 s⁻¹[2]1.03 s⁻¹
Specificity High; reduced cleavage by Factor Xa and plasmin compared to pNA substrates[3]Moderate; can be cleaved by other serine proteasesHigh; but can also be a substrate for urokinase and trypsin[5]
Key Advantages Enhanced specificity in complex samples.Well-established and characterized.High sensitivity and wide dynamic range.[1]
Potential Limitations Limited publicly available kinetic data.Potential for overestimation of thrombin activity due to off-target cleavage.Potential for fluorescence quenching or interference from sample components.

Experimental Workflows: A Step-by-Step Guide

To provide a practical framework, the following sections detail the experimental protocols for quantifying thrombin activity using chromogenic and fluorogenic substrates.

Chromogenic Assay Workflow for Thrombin Activity

This protocol is a general guideline adaptable for ANBA- and pNA-based chromogenic substrates.

Chromogenic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent_Prep Reagent Preparation: - Assay Buffer (e.g., Tris-HCl, pH 7.4-8.4) - Thrombin Standard - Chromogenic Substrate Stock (e.g., in DMSO or water) Sample_Prep Sample Preparation: - Dilute sample in assay buffer Plate_Setup Plate Setup: - Add standards, controls, and samples to a 96-well plate Initiate Initiate Reaction: - Add chromogenic substrate to all wells Plate_Setup->Initiate Incubate Incubate: - At a controlled temperature (e.g., 37°C) Initiate->Incubate Measure Measure Absorbance: - Kinetically at ~405 nm Incubate->Measure Analyze Data Analysis: - Calculate the rate of change in absorbance (Vmax) - Plot standard curve and determine sample concentrations Measure->Analyze Fluorogenic_Workflow cluster_prep_fluor Preparation cluster_reaction_fluor Reaction cluster_detection_fluor Detection & Analysis Reagent_Prep_F Reagent Preparation: - Assay Buffer - Thrombin Standard - Fluorogenic Substrate Stock Sample_Prep_F Sample Preparation: - Dilute sample in assay buffer Plate_Setup_F Plate Setup: - Add standards, controls, and samples to a black 96-well plate Initiate_F Initiate Reaction: - Add fluorogenic substrate to all wells Plate_Setup_F->Initiate_F Incubate_F Incubate: - At a controlled temperature (e.g., 37°C) Initiate_F->Incubate_F Measure_F Measure Fluorescence: - Kinetically at Ex/Em wavelengths (e.g., 390/480 nm) Incubate_F->Measure_F Analyze_F Data Analysis: - Calculate the rate of change in fluorescence (RFU/min) - Plot standard curve and determine sample concentrations Measure_F->Analyze_F

Caption: Fluorogenic assay workflow for thrombin activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare reagents as described for the chromogenic assay.

    • Use a black, opaque 96-well plate to minimize light scatter and background fluorescence.

  • Assay Procedure:

    • Follow the same steps for adding standards, controls, and samples to the microplate as in the chromogenic assay.

    • Pre-incubate the plate at the reaction temperature.

    • Initiate the reaction by adding the fluorogenic substrate working solution.

  • Data Acquisition and Analysis:

    • Place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/480 nm for AMC-based substrates).

    • Calculate the rate of increase in fluorescence (RFU/min) for each well.

    • Generate a standard curve and determine the thrombin activity in the samples as described for the chromogenic assay.

Conclusion: Making an Informed Decision

The choice between tos-GPR-ANBA-IPA acetate and its alternatives is not a matter of one-size-fits-all. Instead, it requires a careful consideration of the specific experimental needs.

  • For applications demanding the highest specificity and where the presence of other proteases could confound results, tos-GPR-ANBA-IPA acetate presents a compelling option due to its reduced susceptibility to off-target cleavage. [3]It is an ideal candidate for assays in complex biological fluids where precise thrombin quantification is critical.

  • For routine assays where high sensitivity is not the primary concern and a well-established method is preferred, Tos-Gly-Pro-Arg-pNA remains a reliable and cost-effective choice.

  • When the utmost sensitivity and a wide dynamic range are required, such as in high-throughput screening of inhibitors or the analysis of samples with very low thrombin activity, a fluorogenic substrate like Z-Gly-Gly-Arg-AMC is likely the superior choice.

As with any analytical method, thorough validation, including the determination of the limit of detection, linearity, and precision, is essential for ensuring the generation of high-quality, reproducible data. By understanding the underlying principles and comparative performance of these substrates, researchers can confidently select the most appropriate tool to advance their investigations into the vital role of thrombin in health and disease.

References

  • Kolde, H. J., Eberle, R., Heber, H., & Heimburger, N. (1986). New chromogenic substrates for thrombin with increased specificity. Thrombosis and Haemostasis, 56(2), 155-159. [Link]

  • Douxfils, J., Morimont, L., & Dogné, J. M. (2017). A review of commercially available thrombin generation assays. Journal of Thrombosis and Haemostasis, 15(10), 1887-1901. [Link]

  • Lottenberg, R., Hall, J. A., Blinder, M., Binder, E. P., & Jackson, C. M. (1983). The action of thrombin on peptide p-nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction conditions. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 539-557. [Link]

Sources

Safety Operating Guide

Navigating the Handling of tos-GPR-ANBA-IPA Acetate: A Comprehensive Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, ensuring the integrity of experimental results is intrinsically linked to the rigorous safety protocols enacted within the laboratory. The handling of specialized reagents, such as the chromogenic peptide substrate tos-GPR-ANBA-IPA acetate, demands a nuanced understanding of its chemical properties to mitigate risks and ensure reproducible outcomes. This guide provides an in-depth, procedural framework for the safe handling, application, and disposal of this compound, moving beyond a simple checklist to instill a culture of informed safety.

Deconstructing the Hazard Profile: A Multi-faceted Approach

The name "tos-GPR-ANBA-IPA acetate" itself provides critical clues to its handling requirements. It is not a monolithic entity but a salt composed of a peptide-based substrate and an organic counter-ion. A comprehensive risk assessment, therefore, necessitates an evaluation of each component.

  • The Peptide Core (tos-GPR-ANBA): Like many synthetic peptides, the primary risk associated with the solid, lyophilized form is inhalation.[1] Fine powders can easily become airborne, posing a risk of respiratory sensitization.[2] While the specific biological activity of this substrate is targeted, accidental exposure through inhalation, ingestion, or skin contact should be avoided to prevent unintended physiological responses.

  • The Counter-Ion (Isopropyl Acetate - IPA): The presence of isopropyl acetate as the salt form introduces more acute hazards that must be addressed. Safety Data Sheets for isopropyl acetate classify it as a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness if inhaled.[3][4][5] Repeated skin contact can also lead to dryness or cracking.[3][6][7]

This dual nature—a sensitive peptide and a flammable, irritant organic salt—forms the basis of our personal protective equipment (PPE) and handling strategy.

Foundational PPE: Your First Line of Defense

Appropriate PPE is non-negotiable when handling any research chemical and serves as the primary barrier against accidental exposure.[1] The following table outlines the essential PPE for handling tos-GPR-ANBA-IPA acetate, with justifications rooted in its specific chemical properties.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or goggles.[8]Protects against accidental splashes of the reconstituted solution, which can cause serious eye irritation due to the isopropyl acetate component.[3][5][6]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact. It is crucial to change gloves immediately if they become contaminated to prevent the defatting action of isopropyl acetate on the skin.[1][2]
Body Protection A buttoned lab coat or protective gown.Shields skin and personal clothing from potential spills of the chemical in its solid or liquid form.[8][9]
Respiratory Protection Not typically required if handled within a certified fume hood.A fume hood provides the necessary engineering control to prevent inhalation of the powdered peptide.[1][2]
Footwear Closed-toe shoes.A standard laboratory requirement to protect against spills and falling objects.[2][9]

Operational Protocols: From Receipt to Reconstitution

A structured workflow is essential to minimize exposure and maintain the integrity of the peptide. The following diagram and step-by-step guide outline the critical phases of handling tos-GPR-ANBA-IPA acetate.

G cluster_0 Preparation Phase cluster_1 Handling & Reconstitution cluster_2 Storage & Waste Management A Review SDS & Protocol B Don Appropriate PPE A->B C Prepare & Clean Fume Hood B->C D Equilibrate Vial to Room Temp C->D Proceed to Handling E Weigh Powder in Fume Hood D->E F Reconstitute with Recommended Solvent E->F G Vortex & Visually Inspect F->G H Store Stock Solution at -20°C or -80°C G->H Store or Use Immediately I Segregate & Label Waste H->I J Dispose via Institutional Protocol I->J

Caption: Workflow for Safe Handling of tos-GPR-ANBA-IPA Acetate.

Step-by-Step Handling Procedure:
  • Pre-Handling Preparation:

    • Thoroughly review the supplier's handling instructions and any available Safety Data Sheet (SDS).[1] Note the specific hazards associated with both the peptide and the isopropyl acetate.

    • Don all required PPE as outlined in the table above.[1][2]

    • Ensure a certified chemical fume hood is operational and the work surface is clean and decontaminated.

  • Handling the Lyophilized Powder:

    • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature. This prevents condensation from forming inside the vial, which can degrade the peptide.

    • Conduct all weighing and initial handling of the powdered form within the fume hood to prevent inhalation of aerosolized particles.[1]

    • Use sterile, dedicated spatulas and weighing boats to avoid cross-contamination.

  • Reconstitution of the Peptide:

    • Consult the product datasheet for the recommended solvent. While some peptides are water-soluble, others may require organic solvents like DMSO.[10]

    • Add the appropriate solvent to the vial to achieve the desired stock concentration.

    • Cap the vial securely and vortex gently until the peptide is fully dissolved. Visually inspect the solution to ensure there are no particulates.

Emergency Procedures: A Plan for the Unexpected

Preparation is paramount in the event of an accidental exposure.

Exposure RouteImmediate ActionFollow-Up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1][2]Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][6]Seek immediate medical attention.
Inhalation Move the affected individual to fresh air immediately.[1][6]Seek medical attention, especially if respiratory symptoms occur.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[11]Seek immediate medical attention.
Spill Evacuate the immediate area. Use a chemical spill kit with appropriate absorbent materials, wearing full PPE.[2]Dispose of cleanup materials as hazardous waste.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling workflow.

G cluster_0 Waste Segregation cluster_1 Containment & Labeling cluster_2 Final Disposal A Unused/Expired Peptide D Designated, Sealed Hazardous Waste Containers A->D B Contaminated PPE (Gloves, etc.) B->D C Aqueous & Organic Liquid Waste C->D E Clearly Labeled with Contents & Hazard Symbols D->E F Arrange Pickup with Institutional EHS Office E->F

Caption: Chemical Waste Disposal Workflow.

  • Segregation is Key: Never dispose of peptides or their solutions down the drain.[2] All waste, including unused stock solutions, contaminated consumables (e.g., pipette tips, tubes), and grossly contaminated PPE, must be collected in designated hazardous waste containers.[2]

  • Labeling: Waste containers must be clearly labeled with their contents, including the chemical name and associated hazards (e.g., "Flammable," "Irritant").

  • Institutional Protocols: Adhere strictly to your institution's chemical waste disposal protocols. Contact your Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

By adopting these comprehensive safety and handling protocols, researchers can protect themselves and their colleagues, ensure the integrity of their experimental materials, and foster a laboratory environment grounded in scientific excellence and responsibility.

References

  • Safe Handling & Lab PPE for Peptides. (n.d.). Vertex AI Search.
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Vertex AI Search.
  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research.
  • Tos-Gly-Pro-Arg-ANBA-IPA (Synonyms: tos-GPR-ANBA-IPA). (n.d.). MedchemExpress.com.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Peptide Synthesis for Beginners. (n.d.). Peptide Primers.
  • Tos-Gly-Pro-Arg-ANBA-IPA acetate (Synonyms). (n.d.). MedchemExpress.com.
  • tos-GPR-ANBA-IPA acetate Cat No. : M29724 CAS Number. (n.d.). MOLNOVA.
  • SAFETY D
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • Tos-Gly-Pro-Arg-ANBA-IPA acet
  • Safety Data Sheet: Isopropyl acet
  • Isopropyl Acetate - Safety D
  • ISOPROPYL ACETATE. (n.d.).
  • Isopropyl Acetate - SAFETY D
  • 2070009-46-8 | Product Name : Tos-Gly-Pro-Arg-ANBA-IPA Acetate. (n.d.).
  • Material Safety Data Sheet - Isopropyl Acet
  • ICSC 0907 - ISOPROPYL ACET
  • Common Name: ISOPROPYL ACETATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP. (n.d.). NJ.gov.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.